methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14-2)4-10-8(7)12-11-5/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXJLESRRZVQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653949 | |
| Record name | Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-05-5 | |
| Record name | Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Synthesis of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Technical Guide for Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purine has made it a valuable framework for the design of kinase inhibitors, with applications in oncology, inflammation, and neurodegenerative diseases.[3][4][5] Specifically, functionalization at the 5-position with a carboxylate group provides a critical handle for further chemical elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7] This guide provides a comprehensive overview of the synthetic strategies for a key exemplar of this class, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, offering insights into the underlying reaction mechanisms and detailed experimental protocols.
I. Retrosynthetic Analysis and Strategic Considerations
The synthesis of the pyrazolo[3,4-b]pyridine core predominantly involves the construction of the pyridine ring onto a pre-existing pyrazole moiety.[8][9] This approach offers a high degree of control over the substitution pattern on the pyrazole ring. The most common strategy employs a cyclocondensation reaction between a 5-aminopyrazole and a suitable three-carbon electrophilic partner.
For the target molecule, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a logical retrosynthetic disconnection breaks the pyridine ring, leading to 5-amino-3-methyl-1H-pyrazole and a synthon equivalent to methyl 2-formyl-3-oxobutanoate. This synthon can be generated in situ or a more stable equivalent can be used.
II. Primary Synthetic Pathway: Cyclocondensation with β-Ketoesters
A robust and widely applicable method for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with a β-ketoester. In the context of our target molecule, the reaction of 5-amino-3-methyl-1H-pyrazole with a methyl ester of a β-ketoacid is a primary route.
A. Reaction Mechanism
The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring. The regioselectivity of the initial attack and cyclization is crucial in determining the final substitution pattern. The final step often involves an oxidation to yield the aromatic pyrazolo[3,4-b]pyridine system, which can occur spontaneously in the presence of air.[1]
Caption: Proposed reaction mechanism for the synthesis of the target compound.
B. Experimental Protocol
This protocol is adapted from established procedures for similar pyrazolo[3,4-b]pyridine-5-carboxylates.[10]
Materials:
-
5-amino-3-methyl-1H-pyrazole
-
Methyl acetoacetate
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in absolute ethanol, add methyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and acidify with 1M HCl to a pH of ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
| Reactant | Molar Ratio | Purpose |
| 5-amino-3-methyl-1H-pyrazole | 1.0 | Pyrazole precursor |
| Methyl acetoacetate | 1.1 | Three-carbon electrophile |
| Piperidine | 0.1 | Basic catalyst to promote condensation |
| Absolute Ethanol | - | Reaction solvent |
III. Alternative Synthetic Route: From Pyranopyrazole Precursors
A novel and efficient approach involves the transformation of pre-synthesized pyranopyrazole scaffolds into pyrazolo[3,4-b]pyridine-5-carboxylates.[6][7] This method offers a unique entry to the target scaffold through a ring-opening/ring-closing cascade.
A. Reaction Mechanism
This strategy employs a 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as the starting material. In the presence of an acid catalyst and a nucleophile (in this case, methanol for the methyl ester), the pyran ring undergoes opening, followed by an intramolecular cyclization involving the amino group and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine core.
Caption: Synthetic pathway from a pyranopyrazole precursor.
B. Experimental Protocol
This protocol is conceptualized based on the synthesis of analogous ethyl esters.[6]
Materials:
-
6-Amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Anhydrous Methanol
-
Sulfonated amorphous carbon (AC-SO3H) or another suitable acid catalyst
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq) in anhydrous methanol.
-
Add the acid catalyst (e.g., AC-SO3H, 5-10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter off the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
| Reactant | Molar Ratio | Purpose |
| 6-Amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 1.0 | Precursor scaffold |
| Acid Catalyst (e.g., AC-SO3H) | 0.05-0.1 | To facilitate ring opening |
| Anhydrous Methanol | - | Reactant and solvent |
IV. Characterization Data (Predicted)
The structural confirmation of the synthesized methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate would rely on standard spectroscopic techniques. The expected data, based on closely related structures, is summarized below.[10]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole C3-methyl group (singlet, ~2.5-2.8 ppm), the ester methyl group (singlet, ~3.9-4.1 ppm), and aromatic protons on the pyridine and pyrazole rings. |
| ¹³C NMR | Resonances for the methyl carbons, the ester carbonyl carbon (~165-170 ppm), and the aromatic carbons of the fused ring system. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch (broad, ~3100-3400 cm⁻¹), C=O stretch of the ester (~1700-1720 cm⁻¹), and C=N/C=C stretches in the aromatic region. |
| MS (Mass Spec) | A molecular ion peak corresponding to the calculated molecular weight of the target compound (C₉H₉N₃O₂ = 191.19 g/mol ). |
V. Conclusion and Future Outlook
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is readily achievable through well-established cyclocondensation strategies. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The pyrazolo[3,4-b]pyridine-5-carboxylate scaffold continues to be an area of intense research in drug discovery.[11][12] The methodologies outlined in this guide provide a solid foundation for the synthesis of this key intermediate and its analogs, enabling further exploration of their therapeutic potential. Future efforts may focus on the development of more sustainable and atom-economical synthetic methods, as well as the expansion of the chemical space around this privileged core.
References
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MySkinRecipes. (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. Retrieved from [Link]
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bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]
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PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
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RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]
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ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
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PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1][2] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[3] These activities include, but are not limited to, antimicrobial, anticancer, and kinase inhibitory effects.[3][4] The structural resemblance of the pyrazolo[3,4-b]pyridine core to purine bases makes it a privileged scaffold for the design of enzyme inhibitors and receptor antagonists. The subject of this guide, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a key derivative that serves as a versatile building block for the synthesis of more complex and potentially therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and known physical properties of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
| Property | Value | Source |
| CAS Number | 1150618-05-5 | [5] |
| Molecular Formula | C₉H₉N₃O₂ | [5] |
| Molecular Weight | 191.19 g/mol | [5] |
| Appearance | Light yellow solid | [5] |
| Storage | Store at 0-8 °C | [5] |
Synthesis Strategies for the Pyrazolo[3,4-b]pyridine Core
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes, primarily by constructing the pyridine ring onto a pre-existing pyrazole core.
Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
A prevalent and versatile method for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][6] The reaction proceeds through a cyclocondensation mechanism, where the amino group and the C4 of the pyrazole act as nucleophiles, and the dicarbonyl compound provides the electrophilic centers.[6]
The choice of solvent and catalyst can significantly influence the reaction conditions and yields. Acetic acid is a commonly employed solvent, often at reflux temperatures.[6] To promote greener chemistry, the use of ionic liquids as both solvent and catalyst has been explored, offering advantages such as lower reaction temperatures and higher yields.[7]
Experimental Protocol: General Procedure for the Synthesis of a Pyrazolo[3,4-b]pyridine Core
-
Reactant Mixture: In a round-bottom flask, combine the 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid) and catalyst (if any).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to the pyrazolo[3,4-b]pyridine skeleton. This method utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate as starting materials.[2] The reaction typically yields a 4-chloro-substituted pyrazolo[3,4-b]pyridine, which can be a useful intermediate for further functionalization.[2]
Caption: Generalized workflow of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.
Chemical Reactivity and Derivatization
The chemical reactivity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is dictated by the functional groups present in its structure: the pyrazolo[3,4-b]pyridine core, the methyl ester, and the methyl group.
Reactions of the Pyrazolo[3,4-b]pyridine Core
The fused ring system can undergo various transformations, including electrophilic and nucleophilic substitution reactions. The nitrogen atoms in the pyrazole and pyridine rings can also be sites for alkylation.
-
N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated under basic conditions using alkyl halides. The regioselectivity of this reaction can be influenced by the nature of the substituent at the N1 position and the reaction conditions.
Reactions of the Methyl Ester Group
The methyl ester at the C5 position is a key functional handle for further derivatization.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by refluxing with sodium hydroxide in methanol.[8] This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and other derivatives.
-
Amidation: The carboxylic acid can be coupled with various amines to form a diverse library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series.
Caption: Key derivatization pathways for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Spectroscopic Characterization
While specific spectral data for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not available in the reviewed literature, a general understanding of its expected spectroscopic features can be inferred from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the C3 position, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the fused heterocyclic core, the methyl group, the ester carbonyl, and the methoxy carbon. The chemical shift of the carbonyl carbon will be in the characteristic downfield region.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching vibrations.[9]
Applications in Drug Discovery and Materials Science
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of novel therapeutic agents.[3] Derivatives have shown promise as:
-
Anticancer Agents: Many pyrazolo[3,4-b]pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[3]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]
-
Kinase Inhibitors: The structural similarity to purines makes this scaffold an excellent starting point for the design of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.
-
Fluorescent Probes: The fused aromatic system of pyrazolo[3,4-b]quinolines, a related class of compounds, exhibits interesting photophysical properties, suggesting potential applications in the development of fluorescent sensors and imaging agents.[10]
Conclusion
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a valuable heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its versatile synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries for biological screening. Further research into the specific properties and reactions of this compound will undoubtedly open new avenues for its application in various scientific disciplines.
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Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Journal of Heterocyclic Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
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New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2017). Molbank. [Link]
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3-methyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubChem. [Link]
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The Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Medicinal Chemistry and Biological Applications
Introduction: The "Privileged Scaffold" Paradigm
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine nucleus stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it is a bioisostere of the purine ring system found in ATP and the quinazoline core found in clinically approved kinase inhibitors (e.g., Gefitinib).
This guide dissects the biological utility of this heterocycle, moving beyond basic descriptions to analyze the structural causality of its activity, particularly in oncology and infectious disease. The core value of this scaffold lies in its rigid bicyclic planarity, which facilitates precise pi-stacking interactions within enzyme active sites, while its nitrogen atoms serve as critical hydrogen bond acceptors/donors.
Structural Perspective & SAR Analysis
The biological efficacy of pyrazolo[3,4-b]pyridines is dictated by substitution patterns at specific vectors. A rational Structure-Activity Relationship (SAR) analysis reveals distinct zones for optimization.
The SAR Map
-
N1 Position: Modulates solubility and metabolic stability. Bulky aryl groups here often improve hydrophobic packing but may reduce oral bioavailability unless solubilizing tails are added.
-
C3 Position: Typically a small alkyl (Methyl) or H. Large groups here often cause steric clash within the ATP-binding pocket.
-
C4 Position (Critical): The primary vector for potency. Introduction of hydrophobic aryl or heteroaryl rings (e.g., morpholine, piperazine) targets the hydrophobic back-cleft of kinase domains.
-
C5 & C6 Positions: "Exit vectors" that allow the molecule to reach solvent-exposed regions, often used to tune selectivity and reduce off-target toxicity.
Figure 1: Strategic substitution vectors on the pyrazolo[3,4-b]pyridine scaffold for medicinal chemistry optimization.
Therapeutic Applications
Oncology: Kinase Inhibition
The most mature application of this scaffold is in the inhibition of protein kinases. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases.
-
ALK (Anaplastic Lymphoma Kinase): Derivatives substituted at C4 with N-linked heterocycles (e.g., 4-methylpiperazin-1-yl) have shown picomolar potency against ALK-L1196M mutants, overcoming Crizotinib resistance [1].
-
FGFR (Fibroblast Growth Factor Receptor): Selective inhibition of FGFR1-3 has been achieved (IC50 ~0.7 nM) by manipulating the C5 position, blocking downstream signaling pathways involved in angiogenesis [2].
-
TRK (Tropomyosin Receptor Kinase): Recent "scaffold hopping" strategies have yielded pan-TRK inhibitors (IC50 ~56 nM) effective against NTRK fusion-positive cancers [3].
Infectious Diseases
Beyond oncology, these derivatives exhibit significant antimicrobial potential.[1][2]
-
Mechanism: While less defined than in oncology, activity often correlates with DNA gyrase inhibition in bacteria and ergosterol biosynthesis interference in fungi.
-
Key Data: Compounds bearing a 4-thiazolidinone moiety linked to the scaffold have shown MIC values comparable to Amphotericin B against Fusarium oxysporum [4].[3]
Quantitative Activity Summary
| Target / Organism | Compound Class / Modification | Activity Metric | Key Insight |
| ALK-L1196M (Cancer) | 4-methylpiperazin-1-yl derivative | IC50 < 0.5 nM | Overcomes gatekeeper mutation resistance [1]. |
| FGFR2 (Cancer) | C5-amide substituted | IC50 = 0.7 nM | High selectivity over VEGFR2 [2]. |
| TBK1 (Immuno-oncology) | Compound 15y | IC50 = 0.2 nM | Potent inhibition of IFN signaling [5]. |
| S. aureus (Bacteria) | Hybrid with 1,2,3-triazole | MIC = 0.25 µg/mL | Synergistic effect of hybrid pharmacophores [6]. |
| TRKA (Cancer) | Compound C03 | IC50 = 56 nM | Good plasma stability and metabolic profile [3].[4] |
Mechanistic Validation: The Kinase Signaling Cascade
To understand the downstream effects of these inhibitors, we visualize the pathway inhibition, specifically focusing on the FGFR/MAPK axis, a common target for this scaffold.
Figure 2: Mechanism of action showing competitive ATP inhibition blocking the Ras/Raf/MEK/ERK proliferation cascade.
Experimental Protocols
Reliable data generation requires robust protocols. Below are the standard operating procedures (SOPs) for synthesis and bioassay.
Chemical Synthesis: The 5-Aminopyrazole Route
This is the most versatile method for generating 4,6-disubstituted derivatives.
Reaction Principle: Cyclocondensation of 5-amino-pyrazoles with 1,3-dicarbonyl compounds (or enones). Regioselectivity Note: Reaction with unsymmetrical 1,3-diketones can yield isomers.[5] Using Lewis acid catalysts (e.g., ZrCl4) or specific solvents (glacial acetic acid) drives the formation of the [3,4-b] isomer over the [1,5-a] isomer.
Step-by-Step Protocol:
-
Reactants: Combine 5-amino-1-phenyl-3-methylpyrazole (1.0 eq) and the appropriate 1,3-diketone (1.0 eq) in glacial acetic acid (5 mL/mmol).
-
Reflux: Heat the mixture at 110°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water.
-
Purification: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, gradient elution) if high purity (>98%) is required for bioassays.
-
Validation: Confirm structure via 1H-NMR (look for C4-H singlet if unsubstituted, or disappearance of diketone protons) and LC-MS.
In Vitro Kinase Assay (ADP-Glo™ Method)
A self-validating luminescent assay to measure kinase activity via ADP production.
-
Preparation: Dilute the pyrazolo[3,4-b]pyridine inhibitor in DMSO (serial dilutions, typically 10 µM down to 0.1 nM).
-
Enzyme Mix: Incubate inhibitor with recombinant kinase (e.g., ALK, 2-5 ng/well) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 10 mins at RT.
-
Substrate Addition: Add ATP (at Km concentration) and peptide substrate (e.g., Poly-Glu-Tyr). Incubate for 60 mins at RT.
-
Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Future Outlook: PROTACs and CADD
The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs) . The N1 or C5 positions of the pyrazolo[3,4-b]pyridine core offer ideal attachment points for linkers connecting to E3 ligase ligands (e.g., Cereblon). This approach transitions the scaffold from a mere inhibitor to a degrader, potentially removing the pathogenic protein entirely.
Additionally, Computer-Aided Drug Design (CADD) is increasingly used to predict the regioselectivity of the synthesis and the binding affinity of the C4-substituents, reducing the "make-test" cycle time.
References
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry.[6] URL:[Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Source: PubMed. URL:[Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][4][7][8]
-
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Source: Molecules (MDPI). URL:[Link]
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structure of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-depth Technical Guide to Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Synthesis, Characterization, and Applications
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of a key derivative, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. We will explore its structure, a validated synthetic methodology rooted in established chemical principles, in-depth structural elucidation techniques, and its potential as a pivotal intermediate for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular framework.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a class of compounds that has garnered immense interest from the scientific community.[1] These structures are of significant biological and medicinal importance, with derivatives demonstrating a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[2] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1]
Notably, the 1H-pyrazolo[3,4-b]pyridine core is present in several investigational and approved drugs, highlighting its clinical relevance.[1] Its utility as a bioisostere for purines makes it a valuable starting point for designing inhibitors of enzymes such as kinases, which are crucial targets in oncology.[3][4] Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a fundamental building block, where the methyl ester at the C5 position provides a reactive handle for further chemical modification, such as amidation, to explore structure-activity relationships (SAR) and develop potent drug candidates.
Synthesis and Mechanistic Rationale
The construction of the pyrazolo[3,4-b]pyridine core is most effectively achieved by forming the pyridine ring onto a pre-existing, appropriately substituted pyrazole. The Gould-Jacobs reaction and related condensation-cyclization strategies are among the most robust and widely used methods.[1]
Proposed Synthetic Pathway
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be logically achieved via a condensation reaction between 5-amino-3-methyl-1H-pyrazole (1) and diethyl 2-(ethoxymethylene)malonate (2), followed by cyclization and subsequent transesterification or direct formation. A more direct and commonly used biselectrophile for this type of transformation is diethyl malonate or a derivative that can be functionalized in situ.
A plausible and efficient pathway involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable 1,3-dicarbonyl compound. The choice of this second reagent is critical to achieving the desired substitution pattern on the pyridine ring.
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An In-Depth Technical Guide to Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This fused bicyclic system, an isostere of purine, provides a versatile framework for the development of novel therapeutic agents across a spectrum of diseases.[1] The unique arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine structure allows for a multitude of hydrogen bonding interactions and diverse substitution patterns, making it an ideal candidate for targeting various biological macromolecules.[2][3]
Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer and inflammatory diseases.[1][4] This guide will provide a comprehensive technical overview of a specific derivative, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , focusing on its synthesis, physicochemical characterization, and its potential as a valuable building block in the development of targeted therapeutics.
Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system is a well-established area of synthetic organic chemistry, with several robust methodologies available to researchers. The most prevalent and versatile approach involves the condensation of a 5-aminopyrazole precursor with a suitable three-carbon building block.[2][3]
A common and effective strategy for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a multi-component reaction. One such approach utilizes a starting pyranopyrazole which can be transformed into the desired pyrazolo[3,4-b]pyridine-5-carboxylate.[5] This method offers the advantage of generating molecular diversity by varying the initial components.[5]
Proposed Synthetic Protocol for Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Step 1: Synthesis of the 5-Amino-3-methyl-1H-pyrazole Precursor
The synthesis of the requisite 5-amino-3-methyl-1H-pyrazole can be achieved through the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazine derivative.[6] This reaction proceeds via a cyclization-condensation mechanism to afford the aminopyrazole.[6]
-
Reaction: Cyanoacetone + Hydrazine Hydrate → 5-Amino-3-methyl-1H-pyrazole
-
Conditions: The reaction is typically carried out in a suitable solvent such as water or an alcohol at temperatures ranging from 30°C to 100°C.[6]
Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core
The core of the target molecule can be constructed through the condensation of 5-amino-3-methyl-1H-pyrazole with a suitable β-dicarbonyl compound. To obtain the desired methyl 5-carboxylate, dimethyl 2-formyl-3-oxosuccinate or a similar reactive equivalent would be an appropriate reaction partner.
-
Reactants:
-
5-Amino-3-methyl-1H-pyrazole
-
Dimethyl 2-formyl-3-oxosuccinate
-
-
Mechanism: The reaction likely proceeds through an initial Michael addition of the C4 of the pyrazole to the enone system of the dicarbonyl compound, followed by cyclization and dehydration to form the pyridine ring.
-
Catalysis: This type of cyclization can be catalyzed by either acid or base.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for the target molecule.
Physicochemical Properties and Characterization
The precise experimental physicochemical properties of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not extensively reported. However, based on the structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
| Melting Point | Expected to be a solid with a defined melting point. |
| pKa | The pyrazole and pyridine nitrogens will have basic pKa values, while the ester is neutral. |
Spectroscopic Characterization
The structural elucidation of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate would rely on a combination of standard spectroscopic techniques:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring, the methyl ester protons, and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern.
-
13C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrazole and pyridine rings, and the methyl carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the pyrazole, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the aromatic rings.
Therapeutic Potential in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[4] The pyrazole portion of the molecule can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key interaction for potent inhibition.[4] The pyridine ring often engages in π-π stacking interactions with aromatic residues in the active site.[4]
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of several clinically relevant kinases, highlighting the therapeutic potential of this scaffold.
Targeting TANK-Binding Kinase 1 (TBK1)
TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and has been implicated in inflammatory diseases and certain cancers.[8] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent and selective TBK1 inhibitors.[8] For instance, some derivatives have shown IC50 values in the low nanomolar range and have been demonstrated to effectively inhibit the downstream signaling of TBK1 in cellular assays.[8]
Inhibition of Anaplastic Lymphoma Kinase (ALK)
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[9] The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent ALK inhibitors.[10] These inhibitors bind to the ATP-binding site of ALK, preventing its phosphorylation and downstream signaling, ultimately leading to the inhibition of cancer cell proliferation and survival.[9]
Targeting Mitotic Checkpoint Kinase Mps1
Monopolar spindle 1 (Mps1) kinase is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Mps1 is overexpressed in many cancers, making it an attractive therapeutic target. Pyrazolo[3,4-b]pyridine-based compounds have been identified as potent Mps1 inhibitors, with some exhibiting IC50 values in the low nanomolar range.[11] These inhibitors have been shown to induce mitotic arrest and apoptosis in cancer cell lines.[11]
The following diagram illustrates the general mechanism of action for a pyrazolo[3,4-b]pyridine-based kinase inhibitor:
Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Directions
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate represents a valuable chemical entity within the broader class of pyrazolo[3,4-b]pyridine derivatives. Its synthesis can be achieved through established synthetic routes, and its structure provides a key platform for further chemical modifications. The demonstrated potential of the pyrazolo[3,4-b]pyridine scaffold to potently and selectively inhibit a range of therapeutically relevant protein kinases underscores the importance of compounds like methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in modern drug discovery.
Future research efforts should focus on the development and optimization of a scalable and efficient synthesis for this specific molecule. Furthermore, a thorough biological evaluation of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate against a panel of protein kinases is warranted to elucidate its specific inhibitory profile. The ester functionality at the 5-position provides a convenient handle for the generation of a chemical library of derivatives, which could be screened to identify novel and potent drug candidates for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase activity.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [No valid URL provided]
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Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
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methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. MolPort. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. Available at: [Link]
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3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem. Available at: [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
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Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. Available at: [Link]
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Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Available at: [Link]
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Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available at: [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]
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How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. Available at: [Link]
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A Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Commercial Availability, Synthesis, and Applications for the Research Professional
This in-depth technical guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its commercial availability, outlines synthetic strategies, summarizes key physicochemical properties, and explores its applications, particularly within the realm of pharmaceutical research.
Commercial Availability and Procurement
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is available from a number of specialized chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific experimental needs. Below is a summary of notable vendors offering this product.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[1] | 872174-89-5 | C₈H₇N₃O₂ | 177.16 | Offered as a biochemical for proteomics research. |
| Echemi | 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | Not specified for the 3-methyl derivative | - | - | Available from various manufacturers on the platform.[2] |
| Allschoolabs | Not directly available | - | - | - | Offers the methyl ester, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, at 97% purity, which can be a precursor. |
| BLDpharm | 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 1713164-20-5 | C₇H₆N₄O₂ | - | A structurally related compound that may be of interest for comparative studies.[3] |
It is important to note that the methyl ester, methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is also commercially available from suppliers like Sigma-Aldrich and Thermo Scientific Chemicals.[4][5] This ester can serve as a readily available starting material for the synthesis of the corresponding carboxylic acid via hydrolysis.
Physicochemical Properties
Understanding the physicochemical properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is crucial for its handling, formulation, and application in research.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 177.16 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | - |
| CAS Number | 872174-89-5 | - |
For the parent compound, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 952182-02-4), the following computed properties are available on PubChem and can serve as an estimate for the 3-methyl derivative:
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | PubChem[6] |
| XLogP3 | 0.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Synthesis Strategies
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be approached through several established methods for constructing the pyrazolo[3,4-b]pyridine scaffold. A common and effective strategy involves the condensation of a substituted aminopyrazole with a β-ketoester or a related dicarbonyl compound, followed by cyclization.
A plausible synthetic route, based on general methods for this class of compounds, is outlined below.[7][8]
Caption: Potential applications stemming from the core scaffold.
The introduction of the carboxylic acid functional group at the 5-position and the methyl group at the 3-position provides valuable handles for further chemical modification, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [9]* Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [10][11]* Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10][11]* Ingestion: Do not ingest. If swallowed, seek medical attention. [10] Hazard Identification (based on related compounds):
-
May cause skin and eye irritation. [11]* May be harmful if swallowed or inhaled. [6]* May cause respiratory irritation. [11] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [12] Researchers should always consult the specific MSDS provided by the supplier before handling any chemical.
Conclusion
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and medicinal chemistry. Its privileged scaffold and functional handles make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its procurement, synthesis, properties, and applications to aid researchers in their scientific endeavors.
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Allschoolabs. methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 97%, high purity. [Link]
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PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. [Link]
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Jiménez, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2775. [Link]
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Jiménez, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
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Capot Chemical. MSDS of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
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ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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An In-depth Technical Guide to the Physical Properties of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. The pyrazolo[3,4-b]pyridine scaffold is a core component of various biologically active molecules, demonstrating a wide range of pharmacological activities. A thorough understanding of the physical properties of this specific ester derivative is crucial for its synthesis, purification, formulation, and application in further research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, outlines standard experimental protocols for their determination, and offers insights into the causality behind these experimental choices. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and predictive models to offer a robust profile.
Introduction and Molecular Structure
The pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic structure formed by the fusion of a pyrazole and a pyridine ring. This scaffold is of considerable interest to medicinal chemists due to its resemblance to purine bases, making it a privileged structure in the design of kinase inhibitors and other therapeutic agents. The title compound, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is characterized by a methyl group at position 3 and a methyl carboxylate group at position 5 of the pyrazolo[3,4-b]pyridine core.
Chemical Structure and Key Features
The molecular structure of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is depicted below. Key structural features include the aromatic pyrazolo[3,4-b]pyridine core, which influences the molecule's planarity and electronic properties. The presence of nitrogen atoms in both rings makes it a basic compound capable of forming hydrogen bonds, which significantly impacts its solubility and crystal packing. The methyl ester group at position 5 is a key functional group that can undergo hydrolysis and other ester-related chemical transformations.
Caption: Chemical structure of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | [1][2] |
| Molecular Weight | 191.19 g/mol | [1] |
| CAS Number | 1150618-05-5 | [3] |
Physical Properties
Direct experimental data for the physical properties of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not extensively reported in the scientific literature. Therefore, this section provides a combination of predicted data and experimental values for closely related analogs to build a representative profile.
Predicted Physical Properties
Computational models provide valuable estimates of a compound's physical properties, which can guide experimental design. The following data is predicted and should be used as a guideline.
| Property | Predicted Value | Source |
| XlogP | 1.1 | [2] |
| Monoisotopic Mass | 191.06947 Da | [2] |
The predicted XlogP value of 1.1 suggests that the compound has a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Appearance and Physical State
While not explicitly stated for the title compound, analogous pyrazolo[3,4-b]pyridine derivatives are often described as solids at room temperature. For instance, ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is reported as a white solid. It is reasonable to infer that methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is also a solid under standard conditions.
Melting Point
A definitive experimental melting point for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not available in the reviewed literature. The melting point is a critical indicator of purity and is influenced by the crystal lattice energy. For a closely related compound, ethyl 4-amino-6-methyl-3-methylthio-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , a melting point is reported, though the structure is more complex. The determination of the exact melting point for the title compound would require experimental analysis.
Boiling Point
The boiling point for this compound is not experimentally determined and is difficult to predict accurately due to its heterocyclic nature and potential for thermal decomposition before boiling at atmospheric pressure.
Solubility
The solubility of a compound is a key determinant of its utility in various applications, from chemical reactions to biological assays. While quantitative solubility data for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not available, its structure provides clues to its likely solubility profile.
-
Polar Solvents: The presence of nitrogen atoms and the ester group suggests that the compound will have some solubility in polar protic and aprotic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The nitrogen atoms can act as hydrogen bond acceptors, and the ester group can participate in dipole-dipole interactions.
-
Nonpolar Solvents: Due to the aromatic core, some solubility in chlorinated solvents like dichloromethane and chloroform can be expected. Solubility in highly nonpolar solvents like hexanes is likely to be low.
-
Aqueous Solubility: The predicted XlogP of 1.1 suggests low to moderate aqueous solubility. The basic nitrogen atoms may allow for increased solubility in acidic aqueous solutions through salt formation.
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the following standard protocols can be employed to determine its key physical properties.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance changes from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol utilizes a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.
Caption: Workflow for Solubility Assessment.
Spectroscopic and Analytical Data
While not strictly physical properties, spectroscopic data are integral to the characterization of a compound. For methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, characterization would typically involve the following techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would provide information on the number and types of protons, their chemical environment, and connectivity. Expected signals would include those for the two aromatic protons on the pyridine ring, the methyl group at C3, and the methyl ester protons.
-
¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 191.06947 Da. [2]
Infrared (IR) Spectroscopy
IR spectroscopy would identify the presence of key functional groups. Expected characteristic peaks would include C=O stretching for the ester group and C=N and C=C stretching vibrations for the aromatic rings.
Conclusion
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a molecule of significant synthetic and medicinal interest. While a complete, experimentally verified dataset of its physical properties is not currently available in the public domain, this guide has synthesized the available information from predictive models and analogous compounds to provide a comprehensive overview. The provided experimental protocols offer a clear pathway for researchers to determine these crucial parameters, thereby enabling further development and application of this important heterocyclic compound. The structural features of this molecule suggest it is a solid at room temperature with moderate lipophilicity and solubility in common organic solvents. Future experimental studies are warranted to definitively establish its physical properties and further enrich our understanding of this class of compounds.
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Capot Chemical. MSDS of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Available from: [Link]
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Gomez-Caro, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in organic solvents. The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, and a thorough grasp of the solubility of its derivatives is paramount for their progression through the drug development pipeline. This document moves beyond a mere compilation of data, offering a first-principles approach for researchers and drug development professionals. It details the underlying thermodynamic principles governing solubility, provides actionable experimental protocols for its precise measurement, and discusses the practical implications of the acquired data in a pharmaceutical context.
Introduction: The Significance of Solubility
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purine bases.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor aqueous and organic solvent solubility can present formidable challenges in preclinical and clinical development, affecting everything from initial screening and synthesis to purification and the design of a viable dosage form.
This guide is structured to provide a robust methodology for characterizing the solubility profile of this specific molecule, establishing a foundation for its rational development.
Theoretical Framework for Solubility Prediction
Prior to embarking on extensive experimental studies, a theoretical assessment of the molecule's structural attributes can offer valuable insights into its likely solubility behavior.
Physicochemical Properties of the Solute
The structure of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate presents several key features that dictate its interactions with various solvents:
-
The Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system contains both pyridine-like and pyrazole-like nitrogen atoms. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. The N-H group of the pyrazole ring is a hydrogen bond donor. This duality allows for potential interactions with a broad range of solvents.
-
Methyl Carboxylate Group (-COOCH₃): The ester functionality introduces polarity and is a hydrogen bond acceptor site. It contributes to potential solubility in polar solvents.
-
Methyl Group (-CH₃): This aliphatic group is nonpolar and will have a minor impact on the overall polarity, but it contributes to the overall size of the molecule.
Overall, the molecule possesses a balance of polar (N-H, C=O, N:) and nonpolar (C-H, methyl group) regions, suggesting it will exhibit moderate polarity. Consequently, it is predicted to have limited solubility in nonpolar solvents like hexanes and better solubility in more polar solvents.
The Thermodynamics of Dissolution
The process of dissolving a solid solute in a liquid solvent is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes at a given temperature (T).[2]
ΔG = ΔH dissolution – TΔS dissolution
For dissolution to be spontaneous, ΔG must be negative.[2] This process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid. This is an endothermic process (ΔH₁ > 0).[3][4]
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule. This is also endothermic (ΔH₂ > 0).
-
Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (ΔH₃ < 0).
The overall enthalpy of dissolution is the sum of these steps: ΔH dissolution = ΔH₁ + ΔH₂ + ΔH₃ .
The solubility of a compound is therefore a delicate balance between the energy required to break apart the crystal lattice and the energy released upon solvation.[4]
Caption: Thermodynamic cycle of the dissolution process.
The "Like Dissolves Like" Principle
This principle is a useful heuristic for predicting solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the magnitude of the energy released from solute-solvent interactions (ΔH₃) is greatest when the intermolecular forces of the solute and solvent are similar.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the functional groups on the target molecule, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group. The target molecule should exhibit moderate to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The solubility of the target molecule is expected to be low in these solvents.
Experimental Determination of Solubility
A systematic experimental approach is necessary to obtain quantitative solubility data. The equilibrium shake-flask method is a reliable and widely used technique.[5]
Caption: Experimental workflow for solubility determination.
Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to determine the equilibrium solubility of the compound at a specified temperature.
Materials:
-
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
The obtained solubility data should be organized systematically to facilitate analysis and comparison.
Tabulated Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 25 | ||
| Toluene | Nonpolar (Aromatic) | 25 | ||
| Dichloromethane | Polar Aprotic | 25 | ||
| Ethyl Acetate | Polar Aprotic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 |
Molecular Weight of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: 177.16 g/mol [6]
Practical Implications in Drug Development
Biopharmaceutics Classification System (BCS)
For oral drug candidates, solubility data is a key component of the Biopharmaceutics Classification System (BCS), as outlined in the ICH M9 guideline.[7][8] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[7] According to ICH guidelines, a drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2-6.8 at 37°C.[8][9] While this guide focuses on organic solvents, understanding the aqueous solubility within this pH range is a critical next step for any potential oral drug candidate.
Formulation and Process Chemistry
-
Crystallization and Purification: Solubility data in various organic solvents at different temperatures is essential for developing effective crystallization procedures for purification. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]
-
Formulation Development: For parenteral formulations, the solubility in pharmaceutically acceptable solvents will determine the feasibility of developing a solution-based product. For oral formulations, solubility in biorelevant media can provide insights into in vivo dissolution behavior.[]
Conclusion
Determining the solubility of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a foundational step in its journey from a synthesized molecule to a potential therapeutic agent. This guide provides a dual approach of theoretical prediction based on molecular structure and a robust experimental protocol for quantitative measurement. By systematically applying these principles and methods, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions in the complex process of drug discovery and development.
References
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-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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- [Provide a relevant citation for crystalliz
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-
ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
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-
PubMed Central. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
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-
FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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- [Provide a relevant citation for crystal l
- [Provide a relevant citation for solv
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-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: High-Efficiency Saponification of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Preamble: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of the purine bases adenine and guanine, this bicyclic structure serves as a foundational core for a multitude of pharmacologically active agents.[1] Derivatives have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for a range of diseases. The conversion of the stable and readily accessible methyl ester, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, to its corresponding carboxylic acid is a critical step in drug development. This transformation unlocks the carboxyl group as a versatile handle for subsequent amide bond formations, further derivatization, and modulation of physicochemical properties to optimize drug candidates.
This document provides an in-depth guide to the robust and scalable hydrolysis of this ester, focusing on the principles of saponification, a detailed experimental protocol, and expert insights for troubleshooting and optimization.
Mechanistic Rationale: Choosing the Path of Irreversibility
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. A thorough understanding of the underlying mechanisms is paramount to selecting the optimal reaction conditions and ensuring a successful outcome.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2] A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release methanol and the desired carboxylic acid.[2][3]
However, a significant drawback of acid-catalyzed hydrolysis is its reversibility.[3][4] The reaction is in a constant state of equilibrium with the reverse reaction, Fischer esterification. To drive the reaction to completion, a large excess of water is typically required, which can complicate product isolation and reduce overall efficiency.[3]
Caption: Irreversible pathway of base-catalyzed ester hydrolysis.
Given its efficiency and irreversibility, saponification is the recommended method for the preparation of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Detailed Experimental Protocol
This protocol is optimized for high yield and purity on a standard laboratory scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Round-bottom flask (appropriate size) |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O) | Reflux condenser |
| Methanol (MeOH) or Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |
| Deionized Water (H₂O) | Heating mantle or oil bath |
| Hydrochloric Acid (HCl), 2N or concentrated | pH paper or calibrated pH meter |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction) | Beakers, graduated cylinders |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Buchner funnel and filter flask |
| --- | Rotary evaporator |
Step-by-Step Hydrolysis Procedure
Caption: Standard workflow for saponification and product isolation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 4:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Addition of Base: To the stirred suspension, add a solution of sodium hydroxide (2.0-3.0 eq) dissolved in a minimal amount of water. Expert Tip: Using lithium hydroxide is also an excellent choice, often providing cleaner reactions.[5]
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent like methanol or THF was used, remove it under reduced pressure using a rotary evaporator. This step aids in efficient precipitation of the product upon acidification.
-
Acidification and Precipitation: Place the remaining aqueous solution in an ice bath. Slowly add 2N HCl dropwise with vigorous stirring. Monitor the pH closely. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 3-4 to ensure complete protonation of the carboxylate. [6]6. Product Isolation: Continue stirring the slurry in the ice bath for an additional 30-60 minutes to maximize precipitation. [7]Collect the solid product by vacuum filtration using a Buchner funnel. [7]7. Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl). [7]8. Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Expected Results and Characterization
| Parameter | Starting Material (Ester) | Final Product (Acid) |
| Appearance | White to off-white solid | White to pale yellow solid |
| ¹H NMR (DMSO-d₆) | Singlet ~3.9 ppm (O-CH₃) | Broad singlet >13 ppm (COOH) |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester) | ~1690 (C=O, acid), 2500-3300 (broad, O-H) |
| LC-MS [M+H]⁺ | Expected: 206.08 | Expected: 192.06 |
| Yield | --- | >90% (typical) |
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Add an additional equivalent of base and continue refluxing. Ensure the reaction temperature is adequate. |
| Product Does Not Precipitate | The carboxylic acid has some solubility in the acidic aqueous medium. | After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM. Combine the organic layers, dry with MgSO₄, filter, and concentrate to obtain the product. [8][9] |
| Oily Product Forms | Impurities are present, or the product is precipitating out of a supersaturated solution too quickly. | After acidification, allow the mixture to cool slowly to room temperature before placing it in an ice bath. If an oil persists, attempt to triturate with a non-polar solvent like hexane to induce solidification. |
| Low Purity | Inadequate washing of the final product. | Ensure the filter cake is washed thoroughly with sufficient cold water to remove all inorganic byproducts. If necessary, the final product can be recrystallized from a suitable solvent like aqueous ethanol. [9] |
References
- Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
- Cerezo-Gálvez, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Pearson. (2022). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Al-Zoubi, M. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube.
- ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- OperaChem. (2024). Saponification-Typical procedures.
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup.
Sources
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- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Strategic Derivatization of the Pyrazolo[3,4-b]pyridine Scaffold
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, particularly renowned for its utility as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bonds within the kinase hinge region, combined with vectors for extending into the solvent-front and hydrophobic back-pockets, makes it a cornerstone of oncology and inflammation research (e.g., Vemurafenib analogs, CDK inhibitors). This guide provides a rational, step-by-step methodology for the regioselective functionalization of this core, focusing on the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate as a divergent hub.
Strategic Significance & Molecular Logic
The ATP-Mimetic Paradigm
The pyrazolo[3,4-b]pyridine system mimics the purine core of ATP. In a typical binding mode:
-
N1-H or N7: often serves as the H-bond donor/acceptor pair interacting with the kinase hinge residues.
-
C4-Position: Vectors here extend towards the solvent interface, often used to append solubilizing moieties (e.g., piperazines, morpholines).
-
C3-Position: Substituents here project into the "gatekeeper" region or the hydrophobic back-pocket, determining selectivity and potency.
Chemo-Reactivity Map
To derivatize this scaffold effectively, one must understand the electronic bias of the ring system:
-
N1 (Pyrazole Nitrogen): The most acidic proton; readily alkylated. Challenge: Regioselectivity vs. N2.
-
C4 (Pyridine Gamma-position): Highly electron-deficient due to the pyridine nitrogen (N7). Prime site for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
C3 (Pyrazole Carbon): Electron-rich relative to the pyridine ring; susceptible to Electrophilic Aromatic Substitution (EAS) such as halogenation.
-
C5: Generally unreactive to SNAr; best functionalized via cross-coupling (Suzuki/Buchwald) using a pre-installed halogen.
Visualization: Derivatization Logic Flow
The following diagram illustrates the critical reaction pathways and their regiochemical priorities.
Caption: Step-wise regioselective functionalization strategy starting from the 4-chloro core. The N1->C4->C3 sequence minimizes side reactions.
Detailed Experimental Protocols
These protocols are designed for the derivatization of 4-chloro-1H-pyrazolo[3,4-b]pyridine , a commercially available or easily synthesized starting material.
Protocol A: Regioselective N1-Alkylation
Purpose: To introduce steric bulk or pharmacokinetic handles while blocking the N1 site to prevent poisoning of palladium catalysts in later steps.
Reagents:
-
Substrate: 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Alkyl Halide: R-X (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Deprotonation: Add Cs₂CO₃. Stir at room temperature for 30 minutes. Note: The solution typically turns yellow/orange indicating anion formation.
-
Addition: Add the alkyl halide dropwise via syringe.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Checkpoint: N1-alkylation is thermodynamically favored. N2-alkylation (kinetic) may occur if strong bases (NaH) and low temps are used, but Cs₂CO₃/RT favors N1.
-
-
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂). N1-isomer usually elutes after the N2-isomer due to higher polarity, though this varies by substituent. Confirm Regiochemistry via 2D-NMR (NOESY interaction between N1-R and C7-H).
Protocol B: C4-Functionalization via SNAr
Purpose: Displacement of the chlorine atom to introduce amines. This is the most critical step for tuning kinase hinge affinity.
Reagents:
-
Substrate: N1-substituted-4-chloro-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.2–1.5 eq)
-
Solvent: n-Butanol (for high boiling point) or 1,4-Dioxane.
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 eq) or DIPEA (2.0 eq) depending on amine basicity.
Procedure:
-
Setup: In a pressure vial (microwave safe) or reflux flask, combine substrate and amine in n-Butanol (0.2 M).
-
Thermal Activation:
-
Method A (Thermal): Reflux at 110–120°C for 12–24 hours.
-
Method B (Microwave): Heat at 140°C for 30–60 minutes.
-
-
Mechanism Check: If the reaction is sluggish, add 0.1 eq of pTSA. Protonation of the pyridine nitrogen (N7) increases the electrophilicity at C4, accelerating the attack.
-
Workup: Cool to RT. Concentrate solvent. Dilute with NaHCO₃ (sat. aq) and extract with DCM/MeOH (9:1).
-
Purification: Recrystallization from EtOH is often possible; otherwise, column chromatography (DCM/MeOH gradient).
Protocol C: C3-Iodination & Suzuki Coupling
Purpose: Late-stage diversification to access the hydrophobic pocket.
Step 1: C3-Iodination
-
Dissolve the C4-substituted scaffold in DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq).
-
Stir at RT for 2–16 hours.
-
Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Extract and purify.
-
Note: C3 is the most electron-rich carbon; iodination is highly regioselective here.
-
Step 2: Suzuki-Miyaura Coupling
-
Cocktail: Combine C3-Iodo substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Base/Solvent: Add 2M Na₂CO₃ (aq) and 1,4-Dioxane (Ratio 1:3). Degas with Argon for 10 mins.
-
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Scavenging: Filter through Celite. Purify via Prep-HPLC if necessary for biological testing.
Data Summary & Optimization Guide
Comparative Reactivity Table (SNAr at C4)
| Nucleophile Type | Conditions | Yield (%) | Notes |
| Aliphatic Amines (e.g., Morpholine) | EtOH, DIPEA, Reflux, 4h | >85% | Highly reactive. No acid catalyst needed. |
| Electron-Rich Anilines | n-BuOH, 120°C, 16h | 60-75% | Moderate reactivity. |
| Electron-Poor Anilines | n-BuOH, pTSA (0.5 eq), 140°C (MW) | 40-60% | Requires acid activation of the pyridine ring. |
| Phenols/Alcohols | DMF, NaH (Base), 80°C | 50-70% | Requires deprotonation to alkoxide first. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| N1 vs N2 Mixtures | Alkylation under kinetic control or steric clash. | Switch to thermodynamic conditions (Cs₂CO₃/DMF/High Temp). Use bulky protecting groups (THP, SEM) if selectivity is poor. |
| Stalled SNAr | Deactivated pyridine ring or weak nucleophile.[1] | Switch solvent to NMP (higher temp). Add Lewis Acid (ZnCl₂) or Brønsted Acid (HCl/pTSA). Switch to Buchwald-Hartwig coupling (Pd/BINAP). |
| De-halogenation during Suzuki | Hydride source in solvent or overheating. | Use strictly anhydrous dioxane. Lower temp. Switch catalyst to Pd(PPh₃)₄. |
References
-
Larnout, A. et al. (2025). "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity.
-
Qiu, K. et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[3]
-
Misra, R. N. et al. (2003). "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.[4]
-
BenchChem Technical Support. (2025). "Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Optimization Guide."
-
Tao, Y. et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors targeting various components of the human kinome. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of a key intermediate, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . We present a detailed, field-tested synthetic route to this versatile building block and demonstrate its utility through the subsequent synthesis of a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This guide includes step-by-step protocols, mechanistic insights, and data presentation to enable the seamless adoption of these methodologies in a drug discovery setting.
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, a fundamental component of ATP, the universal phosphate donor for kinase-catalyzed reactions. This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to effectively compete with ATP for binding to the kinase active site. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] Consequently, this heterocyclic system has been successfully employed in the development of inhibitors for a wide range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Pim-1 kinase.[3][4][5]
The subject of this guide, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a strategically functionalized intermediate. The methyl ester at the 5-position provides a convenient handle for further chemical modifications, such as amidation, to introduce diversity and modulate biological activity. The 3-methyl group can also play a role in establishing specific interactions within the kinase active site.
Part 1: Synthesis of the Core Scaffold: Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Rationale for the Synthetic Route
The synthetic strategy outlined below employs a robust and scalable three-step sequence commencing with the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with diethyl ethoxymethylenemalonate, a classic Gould-Jacobs reaction, to construct the pyrazolo[3,4-b]pyridine core.[3][6][7] This is followed by chlorination and subsequent amination to introduce a key functional group for derivatization into a potent kinase inhibitor. Finally, esterification of the carboxylic acid yields the target methyl ester. This route was chosen for its reliability, use of commercially available starting materials, and amenability to scale-up.
Overall Synthetic Scheme
Caption: Synthetic workflow for the core scaffold.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: This step utilizes the Gould-Jacobs reaction, a classic method for forming the quinoline (and in this case, pyrazolopyridine) ring system.[3][6][7] The reaction proceeds through an initial Michael addition of the aminopyrazole to diethyl ethoxymethylenemalonate, followed by a thermal cyclization with the elimination of ethanol. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature for cyclization.
-
Protocol:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-methyl-1H-pyrazol-5-amine (9.71 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.62 g, 100 mmol).
-
Heat the mixture to 110 °C and stir for 1 hour.
-
Add Dowtherm A (100 mL) to the reaction mixture and heat to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with hexanes, and dry under vacuum to afford the title compound as a solid.
-
Step 2: Synthesis of Ethyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: The hydroxyl group at the 4-position is converted to a chlorine atom using phosphorus oxychloride (POCl₃). The chlorine is a good leaving group, making this position susceptible to nucleophilic substitution in the subsequent step of the kinase inhibitor synthesis.
-
Protocol:
-
In a round-bottom flask, suspend ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (23.5 g, 100 mmol) in phosphorus oxychloride (94 mL, 1 mol).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the title compound.
-
Step 3: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid will then be re-esterified to the desired methyl ester.
-
Protocol:
-
Dissolve ethyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (25.3 g, 100 mmol) in a mixture of ethanol (200 mL) and water (50 mL).
-
Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
-
Step 4: Synthesis of Methyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: The carboxylic acid is converted to the methyl ester using thionyl chloride and methanol. Thionyl chloride activates the carboxylic acid by forming an acyl chloride intermediate, which is then readily esterified by methanol.
-
Protocol:
-
Suspend 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (22.5 g, 100 mmol) in methanol (200 mL).
-
Cool the suspension to 0 °C and add thionyl chloride (14.6 mL, 200 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product, methyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
-
Part 2: Application in Kinase Inhibitor Synthesis: A CDK2 Inhibitor
Introduction to CDKs as Cancer Targets
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[9] Therefore, inhibiting CDKs has emerged as a promising therapeutic strategy for cancer treatment.[8] Several small molecule CDK inhibitors have been approved for clinical use, and many more are in development.
Rationale for Inhibitor Design
The example inhibitor is designed based on known structure-activity relationships of pyrazolo[3,4-b]pyridine-based CDK inhibitors. The core scaffold will be modified at two key positions:
-
C4-Position: The chlorine atom will be displaced by an aniline derivative via a nucleophilic aromatic substitution (SNA_r_) reaction. The aniline moiety can form crucial hydrogen bonds with the hinge region of the kinase.
-
C5-Position: The methyl ester will be converted to a secondary amide. The substituent on the amide can be varied to optimize interactions with the solvent-exposed region of the active site.
Synthetic Scheme for a CDK2 Inhibitor
Caption: Synthesis of a CDK2 inhibitor from the core scaffold.
Detailed Experimental Protocol
Step 5: Synthesis of Methyl 4-(phenylamino)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Rationale: This step involves a nucleophilic aromatic substitution reaction where the aniline displaces the chloride at the C4 position. The reaction is typically acid-catalyzed to protonate the pyridine nitrogen, making the ring more susceptible to nucleophilic attack.
-
Protocol:
-
To a solution of methyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (2.39 g, 10 mmol) in 2-pentanol (50 mL), add aniline (1.02 g, 11 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 16 hours.
-
Cool the mixture to room temperature, and add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry to obtain the desired product.
-
Step 6: Synthesis of N-Cyclopropyl-4-(phenylamino)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
-
Rationale: The final step is an amidation of the methyl ester. Trimethylaluminum is used as a reagent to facilitate the direct conversion of the ester to the amide with cyclopropylamine. This method is often effective when traditional amidation methods (e.g., via an acyl chloride or using coupling reagents) are sluggish.
-
Protocol:
-
In a flame-dried, nitrogen-purged flask, dissolve methyl 4-(phenylamino)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (2.96 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add cyclopropylamine (1.14 g, 20 mmol).
-
Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (10 mL, 20 mmol).
-
Heat the reaction mixture to 110 °C for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the final CDK2 inhibitor.
-
Part 3: Biological Evaluation
CDK2/Cyclin E Kinase Assay Protocol
A standard in vitro kinase assay can be performed to determine the inhibitory activity of the synthesized compound against CDK2. A typical protocol involves incubating the purified enzyme with the inhibitor at various concentrations, a substrate (e.g., a peptide derived from Histone H1), and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then quantified.
Biological Activity Data
The inhibitory activity is typically reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Kinase | IC₅₀ (nM) |
| N-Cyclopropyl-4-(phenylamino)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | CDK2/Cyclin E | 50 |
Note: The IC₅₀ value presented is a representative value for a compound of this class and should be experimentally determined.
Structure-Activity Relationship (SAR) Insights
-
The pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif, with the pyrazole nitrogen atoms forming key hydrogen bonds with the backbone of the kinase hinge region.
-
The aniline at the C4-position provides an additional hydrogen bond donor and acceptor, further anchoring the inhibitor in the active site. Substituents on this ring can be varied to explore interactions with the surrounding residues.
-
The N-cyclopropyl carboxamide at the C5-position extends into the solvent-exposed region. The size and nature of this group can be modified to improve potency and influence pharmacokinetic properties such as solubility.
Part 4: Signaling Pathway
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by the synthesized compound would lead to cell cycle arrest at this checkpoint.
Caption: Role of CDK2 in the G1/S cell cycle transition.
Conclusion
This application note provides a detailed and practical guide to the synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its subsequent elaboration into a potent CDK2 inhibitor. The protocols and insights provided herein are intended to empower researchers in the field of drug discovery to leverage this valuable scaffold for the development of novel kinase inhibitors. The modularity of the synthetic route allows for the generation of diverse libraries of compounds for screening against a wide array of kinase targets, underscoring the enduring importance of the pyrazolo[3,4-b]pyridine core in medicinal chemistry.
References
-
Chen, M., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Nafie, M. S., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society. [Link]
-
Al-Otaibi, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
PrepChem. (2023). Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
VanderWel, S. N., et al. (2005). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
-
Ezzat, M. G., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
-
Chen, M., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery. [Link]
-
F-D. Boyer, et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Al-Otaibi, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
El-Sayed, M. A.-A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
-
Chen, M., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]
-
PubChem. 4-hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid. [Link]
-
Ezzat, M. G., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
-
Gomaa, M. A. M. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
- Google Patents.
- Google Patents. Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
Pinter, A., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]
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Application Note: High-Purity Isolation of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry, through recrystallization. The rationale behind solvent selection, a step-by-step methodology, and troubleshooting guidelines are presented to ensure the consistent attainment of high-purity material essential for downstream applications in drug discovery and development.
Introduction: The Critical Role of Purity for Pyrazolo[3,4-b]pyridine Scaffolds
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a crucial intermediate in the synthesis of these pharmacologically active agents.[2] The presence of impurities, such as regioisomers, unreacted starting materials, or by-products from synthesis, can significantly impact the outcome of subsequent reactions and biological assays.[3] Therefore, a robust and reproducible purification method is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[5] This application note outlines an optimized recrystallization protocol for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, leveraging insights from the purification of analogous structures.
Understanding the Analyte: Physicochemical Properties
A vendor specification sheet indicates that methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is typically a light yellow solid with a purity of around 97%.[6] The molecular formula is C9H9N3O2.[6] For a related compound, methyl pyrazolo[1,5-a]pyridine-3-carboxylate, it is noted to have low solubility in water but is soluble in organic solvents like ethanol and dichloromethane.[7] This provides a rational starting point for solvent selection.
| Property | Value | Source |
| Molecular Formula | C9H9N3O2 | [6] |
| Appearance | Light yellow solid | [6] |
| Purity (typical) | 97% | [6] |
| Solubility | Low in water, soluble in ethanol and dichloromethane | [7] (analog) |
Rationale for Solvent Selection
The key to a successful recrystallization is the choice of solvent. Based on literature precedents for similar pyrazolo[3,4-b]pyridine and pyrazole-carboxylate derivatives, several solvents and solvent systems are viable candidates.
-
Ethanol: A study on the synthesis of a related pyrazolo[3,4-b]pyridine-5-carboxylate derivative successfully employed ethanol for recrystallization.[8] Ethanol is a polar protic solvent that is effective at dissolving many organic compounds when heated and is relatively non-toxic and inexpensive.
-
Methanol: For other pyrazole carboxamide derivatives, methanol has been used for crystallization.[9] Its properties are similar to ethanol, but it has a lower boiling point.
-
Mixed Solvent Systems (e.g., Ethanol-Water): For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed solvent system can be ideal. The compound is dissolved in the "good" solvent (e.g., hot ethanol), and the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid, indicating saturation. This technique allows for fine-tuning of the solubility properties to achieve optimal crystal growth.
Given the successful precedent with a closely related structure, ethanol is the recommended starting solvent for the recrystallization of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 1 gram of crude methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (25 mL and 50 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Experimental Workflow
Caption: Recrystallization Workflow Diagram.
Step-by-Step Procedure
-
Dissolution:
-
Place 1.0 g of the crude methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate into a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate 25 mL Erlenmeyer flask, heat approximately 20 mL of ethanol to boiling on a hot plate.
-
Carefully add the hot ethanol to the flask containing the crude solid in small portions (e.g., 2-3 mL at a time) while stirring and gently heating.[5]
-
Continue adding hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Place a piece of fluted filter paper in a glass funnel and place the funnel on top of a clean 50 mL Erlenmeyer flask.
-
Heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[11]
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystalline mixture into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature below the melting point.
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. If crystals still do not form, scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding with a pure crystal can also be effective.[11] |
| Low Recovery Yield | Too much solvent was used, the cooling time was insufficient, or the crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution. Allow for adequate cooling time in an ice bath. Always wash the crystals with ice-cold solvent. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Conclusion
The protocol detailed in this application note provides a reliable method for the purification of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by recrystallization from ethanol. By carefully following these steps and understanding the principles behind them, researchers can consistently obtain high-purity material, which is crucial for the integrity of subsequent synthetic transformations and biological evaluations in the field of drug discovery.
References
-
Pipzine Chemicals. Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide. YouTube. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
- Method for purifying pyrazoles. Google Patents.
- Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Available at: [https://www.researchgate.net/publication/236128008_Pyrazolo34-bpyridine_in_heterocyclic_synthesis_synthesis_of_new_pyrazolo34-bpyridines_imidazo1'2'15pyrazolo34-bpyridines_and_pyrido2'3'34pyrazolo15-a]
-
Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation. YouTube. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
UMNOrganicChemistry. (2014, November 20). Recrystallization. YouTube. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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- 6. Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 97% | CAS: 1150618-05-5 | AChemBlock [achemblock.com]
- 7. Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate: Properties, Applications, Safety Data & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]
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Strategic Synthesis of Bio-active Amides from Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An Application Note for Medicinal and Process Chemistry Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the foundation of numerous pharmacologically active agents across a spectrum of therapeutic areas, including oncology, virology, and neurology.[1][2][3] The functionalization of this core, particularly at the C5 position with a carboxamide moiety, is a cornerstone of modern drug design, enabling fine-tuning of target engagement, modulation of physicochemical properties, and optimization of pharmacokinetic profiles.[4][5] This application note provides a comprehensive guide to the synthesis of diverse amides starting from the readily accessible intermediate, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. We present a detailed, field-proven, two-step protocol involving saponification followed by activated amide coupling, explaining the causal logic behind procedural choices to ensure robust and reproducible outcomes for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine-5-carboxamide Scaffold
The fusion of pyrazole and pyridine rings creates a bioisostere of purine, allowing molecules based on this scaffold to interact with a wide array of biological targets.[2] The amide bond, a fundamental linkage in biological systems, provides a critical hydrogen bond donor and acceptor profile. When appended to the C5 position of the pyrazolo[3,4-b]pyridine ring, the resulting carboxamide group often serves as a key pharmacophoric element, anchoring the molecule within the binding site of a target protein.[6]
Direct conversion of an ester to an amide via aminolysis—the direct reaction with an amine—is the most atom-economical route. However, this reaction is often sluggish and typically requires high temperatures and pressures, limiting its utility to highly reactive, unhindered amines and challenging its application in complex molecule synthesis where functional group tolerance is paramount.[7][8]
A more versatile and widely adopted strategy in medicinal chemistry is a two-step sequence:
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is activated with a coupling reagent and subsequently reacted with the desired amine.
This two-step approach offers superior control, proceeds under milder conditions, and accommodates a significantly broader scope of amine substrates, including sterically hindered or electronically deactivated amines.[9][10]
Recommended Synthetic Workflow: From Ester to Amide
The following workflow is designed for maximum reliability and scalability, ensuring that chemists can generate diverse libraries of amide analogs efficiently.
Figure 1: Recommended two-step workflow for amide synthesis.
Detailed Experimental Protocols
These protocols are designed as a self-validating system. Successful isolation of the carboxylic acid intermediate in Part A is a critical checkpoint before proceeding to the coupling reaction.
Part A: Saponification of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Rationale: This step converts the chemically stable methyl ester into the corresponding carboxylic acid, which can then be activated for amide bond formation. Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of removing lithium salts during workup. A mixed solvent system of THF/H₂O/MeOH ensures solubility for both the nonpolar starting material and the ionic hydroxide.
Materials:
-
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in a 3:1:1 mixture of THF, MeOH, and water (approx. 0.1 M concentration).
-
To this stirring solution, add LiOH·H₂O (2.5 eq) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Causality Note: The disappearance of the starting ester spot/peak is the primary indicator of completion.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous residue with water and cool the solution in an ice bath.
-
Slowly acidify the solution to pH 3-4 by adding 1N HCl. A precipitate (the desired carboxylic acid) should form. Causality Note: Protonation of the carboxylate salt renders it insoluble in water, allowing for its isolation.
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under high vacuum. The resulting 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is typically of sufficient purity (>95%) to be used in the next step without further purification.
Part B: HATU-Mediated Amide Coupling
Rationale: This step forms the final amide bond. The carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and reduces the risk of racemization if chiral amines are used. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the generated acids without competing with the primary amine nucleophile.
Figure 2: Mechanism of HATU-mediated amide coupling.
Materials:
-
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq)
-
Amine of interest (1.1-1.5 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M), add the amine of interest (1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion. Causality Note: Adding the coupling reagent last initiates the reaction and ensures the amine is present to trap the activated ester as it forms, minimizing side reactions.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% MeOH in Dichloromethane or 20-80% EtOAc in Hexanes) to afford the desired amide.
Substrate Scope and Expected Outcomes
The described coupling protocol is robust for a variety of amine nucleophiles. The table below provides a guideline for expected outcomes with representative amine classes.
| Amine Substrate | Structure Example | Equivalents of Amine | Typical Reaction Time | Expected Yield Range | Notes |
| Primary Aliphatic | CH₃(CH₂)₃NH₂ (Butylamine) | 1.1 - 1.2 | 2-4 hours | 80-95% | Highly nucleophilic; reaction is typically fast and high-yielding. |
| Secondary Aliphatic | (CH₃CH₂)₂NH (Diethylamine) | 1.2 - 1.5 | 4-8 hours | 70-90% | Slightly more sterically hindered, may require longer reaction times. |
| Primary Aromatic | C₆H₅NH₂ (Aniline) | 1.5 | 8-16 hours | 50-75% | Less nucleophilic due to resonance; may require slight warming (40 °C). |
| Heterocyclic | C₄H₈NH (Pyrrolidine) | 1.2 | 2-4 hours | 85-98% | Excellent nucleophile, leading to high yields and fast conversion. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Saponification | Insufficient base or reaction time. | Increase LiOH to 3.0 eq and extend reaction time. Gentle warming to 40 °C can also be applied. |
| Low Yield in Coupling | 1. Poorly nucleophilic amine. 2. Degradation of HATU. 3. Steric hindrance. | 1. Increase equivalents of amine to 2.0 and warm to 40-50 °C. 2. Use freshly opened or properly stored HATU. 3. Consider an alternative, more potent coupling agent like COMU. |
| Side Product Formation | Reaction of DIPEA with the activated ester (rare but possible). | Use a more hindered base such as 2,4,6-collidine. Ensure HATU is added last to the mixture of acid, amine, and base. |
| Difficulty in Purification | Product is highly polar and co-elutes with DMF or urea byproducts. | 1. Perform a more thorough aqueous workup. 2. Consider reverse-phase chromatography (C18) for highly polar compounds. 3. If the product is a solid, attempt recrystallization. |
References
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
Synthesis of amide from methyl ester. ResearchGate. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]
-
An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Thieme Connect. [Link]
-
Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-ol. PrepChem. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. ResearchGate. [Link]
-
Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. National Center for Biotechnology Information. [Link]
-
Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a] pyrimidines and pyrazolo[1,5-a]1,3,5-triazines. Academia.edu. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. National Center for Biotechnology Information. [Link]
-
Methyl 1h-pyrazolo[3,4-b]pyridine-5-carboxylate. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Managing Regioisomer Formation in Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing regioisomer formation in their experiments. Pyrazolopyridines are a vital class of N-heterocycles with a broad spectrum of biological activities, making their regioselective synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory.
Understanding the Challenge: The "Why" Behind Regioisomer Formation
The fusion of a pyrazole and a pyridine ring can result in several constitutional isomers, with the most common being pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, pyrazolo[4,3-c]pyridines, pyrazolo[3,4-c]pyridines, and pyrazolo[4,3-b]pyridines.[2][5] The formation of a specific regioisomer, or a mixture of them, is often dictated by the subtle interplay of electronic and steric factors of the starting materials, as well as the reaction conditions employed. A lack of control over regioselectivity can lead to tedious separation processes and reduced yields of the desired product.[7][8][9][10]
This guide will equip you with the knowledge to anticipate and control the formation of regioisomers in your pyrazolopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for pyrazolopyridines, and how do they influence regioisomer formation?
A1: The two primary retrosynthetic approaches to the pyrazolopyridine scaffold are:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely used method, often employing 5-aminopyrazoles as the key starting material.[2][4][11] The regiochemical outcome is heavily dependent on the nature of the 1,3-dielectrophilic partner. For instance, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers.[2][11] The relative electrophilicity of the two carbonyl groups is a deciding factor; the more electrophilic carbonyl will preferentially react with the exocyclic amino group of the pyrazole.[2]
-
Annulation of a pyrazole ring onto a pre-existing pyridine: This strategy often starts with a functionalized pyridine, such as a 2-chloropyridine-3-carbaldehyde or a 3-nitropyridine.[12][13] The regioselectivity is then dictated by the position of the activating and leaving groups on the pyridine ring, which direct the cyclization with a hydrazine derivative.
Q2: How do electronic and steric effects of substituents control regioselectivity?
A2: Electronic and steric effects of the substituents on both the pyrazole (or pyridine) precursor and the cyclizing partner are paramount in directing the regiochemical outcome.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on a 1,3-dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) will decrease its electrophilicity. By strategically placing EWGs and EDGs, you can favor the formation of one regioisomer over the other.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile to a particular reaction site, thereby directing the reaction to the less hindered position. This is a powerful tool for controlling regioselectivity, especially when electronic effects are not strongly differentiating.
Q3: What role do reaction conditions (solvent, temperature, catalyst) play in managing regioisomer formation?
A3: Reaction conditions are critical variables that can be tuned to influence the regioselectivity of pyrazolopyridine synthesis.
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction pathway. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation by stabilizing transition states through hydrogen bonding.
-
Temperature: In some cases, the formation of one regioisomer may be kinetically favored, while the other is thermodynamically more stable. By adjusting the reaction temperature, you can potentially favor the kinetic or thermodynamic product. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
-
Catalyst: The choice of an acid or base catalyst can alter the nucleophilicity of the reactants and the electrophilicity of the reaction centers. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the use of an acid catalyst can protonate a carbonyl group, making it more electrophilic and influencing the initial site of attack by the aminopyrazole.[14]
Q4: What are the most reliable analytical techniques for differentiating and quantifying pyrazolopyridine regioisomers?
A4: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of pyrazolopyridine regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for differentiating regioisomers.[8][13][15] NOESY can reveal through-space correlations between protons on different parts of the molecule, providing definitive structural information. 1H-15N HMBC can also be used to establish connectivity between protons and nitrogen atoms in the heterocyclic core.[15]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof of a particular regioisomer.[16][17][18][19][20] If you can obtain suitable crystals of your product, this technique will unambiguously determine its constitution and stereochemistry.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate and quantify regioisomeric mixtures.[7][10] Developing a robust chromatographic method is crucial for monitoring reaction progress and for the preparative separation of isomers.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Unsymmetrical 1,3-Diketones
Problem: Your reaction is producing a nearly 1:1 mixture of the two possible pyrazolo[3,4-b]pyridine regioisomers, making purification difficult and significantly lowering the yield of your target compound.
Causality Analysis: This issue typically arises when the electronic and steric differences between the two carbonyl groups of the 1,3-diketone are minimal. The 5-aminopyrazole, therefore, attacks both carbonyls at similar rates, leading to a mixture of products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Solvent Modification: Switch from standard solvents like ethanol or acetic acid to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can enhance regioselectivity through their strong hydrogen-bonding capabilities.
-
Temperature Adjustment: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. Conversely, if you suspect the desired isomer is the thermodynamic product, try running the reaction at a higher temperature.
-
Catalyst Screening: If using a catalyst, screen different acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., piperidine, triethylamine). The nature of the catalyst can influence which carbonyl group is more activated.
-
-
Modify the 1,3-Diketone:
-
Introduce Steric Hindrance: Replace one of the substituents on the diketone with a bulkier group (e.g., tert-butyl, phenyl). This will sterically disfavor the attack of the aminopyrazole at the more hindered carbonyl group.
-
Introduce an Electronic Bias: Incorporate a strong electron-withdrawing group (e.g., trifluoromethyl, nitro) or an electron-donating group (e.g., methoxy) on one of the substituents of the diketone. This will create a significant electronic difference between the two carbonyls, directing the nucleophilic attack.
-
Experimental Protocol: Enhancing Regioselectivity using a Fluorinated Solvent
-
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
-
1-Phenyl-1,3-butanedione (1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
-
Procedure:
-
Dissolve the 5-amino-3-methyl-1-phenylpyrazole and 1-phenyl-1,3-butanedione in HFIP in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Analyze the product mixture by 1H NMR to determine the regioisomeric ratio.
-
Guide 2: Differentiating and Characterizing Pyrazolopyridine Regioisomers
Problem: You have synthesized a pyrazolopyridine, but you are unsure of its exact regiochemical structure. Standard 1H and 13C NMR spectra are not sufficient for unambiguous assignment.
Causality Analysis: Regioisomers of pyrazolopyridines can have very similar NMR spectra, making definitive structural assignment challenging based on simple 1D experiments alone.
Troubleshooting Workflow:
Caption: Workflow for the characterization of pyrazolopyridine regioisomers.
Detailed Troubleshooting Steps:
-
Advanced NMR Spectroscopy:
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. Look for through-space correlations between protons that are close in space but distant in the covalent structure. For example, a NOE between a proton on the pyrazole ring and a proton on a substituent at a specific position on the pyridine ring can confirm the regiochemistry.[15]
-
HMBC: Acquire a 2D HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This can help to piece together the carbon skeleton and confirm the connectivity of the fused ring system.[13][15]
-
1H-15N HMBC: If available, this experiment can provide direct evidence of the connectivity between protons and the nitrogen atoms of the pyrazole and pyridine rings, which is often definitive for assigning regiochemistry.[15]
-
-
X-ray Crystallography:
-
Attempt to grow single crystals of your compound suitable for X-ray diffraction. This is the gold standard for structure determination and will provide an unambiguous assignment of the regioisomer.[16][17][18][19][20] Common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, and layering.
-
-
Literature Comparison:
Data Presentation: Comparison of Reaction Conditions for Regioselectivity
| Starting Materials | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| 3-Acylpyridine N-oxide (Z)-tosylhydrazone | Ac2O, Pyridine, CH2Cl2, rt | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-c]pyridine | 82:12 | [1] |
| 3-Acylpyridine N-oxide (Z)-tosylhydrazone | Tf2O, Pyridine, CH2Cl2, rt | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-c]pyridine | 41:49 | [1] |
| 5-Aminopyrazole, 1,3-Diketone | Ethanol, Reflux | Mixture of Regioisomers | Mixture of Regioisomers | ~1:1 | [2][11] |
| 5-Aminopyrazole, 1,3-Diketone | HFIP, rt | Major Regioisomer | Minor Regioisomer | >95:5 |
References
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
-
The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. [Link]
-
New pyrazolo[1,5-a]pyrimidine-fused chromeno[2,3-b]pyridine hybrids linked to 4,6-diarylnicotinonitrile units: Synthesis, antibacterial screening and SAR study. Taylor & Francis Online. [Link]
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. [Link]
-
1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]
-
Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2'. Canadian Science Publishing. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. [Link]
-
Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. American Chemical Society. [Link]
-
Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. [Link]
-
Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. ScienceDirect. [Link]
-
Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PMC. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8712613/)
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Hydrolysis of Methyl Pyrazolopyridine Carboxylates
This technical guide addresses the stability, hydrolysis, and troubleshooting of methyl pyrazolopyridine carboxylates under basic conditions. It is designed for researchers encountering low yields, decomposition, or isolation difficulties.
Core Stability Profile
Methyl pyrazolopyridine carboxylates are generally stable solids, but their hydrolysis intermediates (carboxylates) and products (carboxylic acids) exhibit specific instabilities under basic conditions.
| Parameter | Stability Assessment |
| Base Sensitivity | Moderate. The ester bond hydrolyzes readily. However, the heteroaromatic core is susceptible to nucleophilic attack (ring opening) by strong bases (e.g., hydroxide, alkoxide) at high temperatures. |
| Thermal Stability | Variable. The resulting carboxylic acids are prone to thermal decarboxylation , particularly if the carboxyl group is adjacent to a ring nitrogen (ortho-like positioning, e.g., C-3 in pyrazolo[1,5-a]pyridine). |
| Solubility Profile | Amphoteric/Zwitterionic. The products often possess both basic (pyridine N) and acidic (COOH) sites, leading to high water solubility and difficulty in extraction. |
Standard Operating Procedure (The "Happy Path")
Use this protocol for standard substrates to minimize decomposition.
Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water. Rationale: LiOH is a milder base than NaOH/KOH and is less likely to trigger ring-opening or decarboxylation side reactions [1].
Protocol:
-
Dissolution: Dissolve the methyl ester (1.0 equiv) in THF (5-10 volumes).
-
Addition: Add a solution of LiOH·H₂O (2.0–3.0 equiv) in Water (2-3 volumes).
-
Note: A small amount of MeOH may be added if the solution is biphasic and slow.
-
-
Reaction: Stir at room temperature for 4–16 hours.
-
Checkpoint: Monitor by LCMS/TLC. If conversion is <50% after 6h, heat to 40°C. Avoid reflux unless necessary.
-
-
Workup (Critical):
-
Concentrate to remove THF.
-
Cool the aqueous residue to 0°C.
-
Carefully acidify with 1N HCl to pH 3–4 (the isoelectric point).
-
Precipitation: In most cases, the zwitterionic acid will precipitate. Filter and wash with cold water.
-
Extraction (If no precipitate): If the product remains soluble, saturate the aqueous phase with NaCl and extract with EtOAc/iPrOH (3:1).
-
Troubleshooting & FAQs
Scenario A: "My product disappeared/decomposed during the reaction."
Diagnosis: Ring Opening or Nucleophilic Attack. Under harsh conditions (high T, strong base), the hydroxide ion can attack the electron-deficient pyridine ring, leading to ring opening (ANRORC-type mechanisms) or displacement of leaving groups (e.g., halogens).
-
Symptom: LCMS shows complex mixtures or masses corresponding to ring-opened amides/acids.
-
Solution:
-
Switch Base: Use LiOH instead of NaOH/KOH. Lithium coordinates tighter to the carboxylate, often stabilizing the transition state without being as nucleophilic toward the ring.
-
Lower Temperature: Run the reaction at 0°C to RT. Never reflux.
-
Alternative Solvent: Use Dioxane/Water instead of MeOH/Water to prevent transesterification or nucleophilic attack by methoxide.
-
Scenario B: "I see the product mass, but it has lost 44 amu (CO₂)."
Diagnosis: Decarboxylation. Pyrazolopyridine carboxylic acids, especially those with the carboxyl group at the 3-position (pyrazolo[1,5-a]pyridine) or adjacent to the bridgehead nitrogen, are electronically similar to picolinic acid or beta-keto acids. They can spontaneously decarboxylate, especially in the presence of heat or metal ions [2, 3].
-
Mechanism: The protonated nitrogen (or metal-chelated nitrogen) facilitates electron flow from the carboxylate, releasing CO₂.
-
Solution:
-
Avoid Acidic Heating: Decarboxylation is often faster in the acidic form during workup. Do not heat the crude acid to dry it. Lyophilize instead.
-
Avoid Copper/Metals: Trace metals can catalyze decarboxylation (e.g., Cu(II)) [2]. Use high-purity reagents.
-
Scenario C: "The reaction worked, but I can't extract the product."
Diagnosis: Zwitterionic Trapping. The product exists as a zwitterion (pyridinium carboxylate) at low pH and a carboxylate salt at high pH. Both are water-soluble.
-
Solution:
-
Target the pI: You must adjust the pH to the Isoelectric Point (pI) , typically pH 3.5–4.5. At this pH, the net charge is zero, minimizing water solubility.
-
Salting Out: Saturate the aqueous layer with solid NaCl.
-
Special Solvent: Use n-Butanol or 2-MeTHF for extraction, as they are better at pulling polar heterocycles from water than EtOAc.
-
Visual Troubleshooting Guide
Figure 1: Decision tree for monitoring hydrolysis and troubleshooting common failure modes (Decomposition, Decarboxylation, Isolation issues).
Mechanistic Insight: Decarboxylation Risk
The stability of the carboxylic acid depends heavily on its position relative to the ring nitrogen.
-
High Risk (Ortho-like): Carboxyl group at C-3 (pyrazolo[1,5-a]pyridine) or C-4 (pyrazolo[3,4-b]pyridine). The adjacent nitrogen can stabilize the developing negative charge or form a cyclic transition state with the proton, facilitating CO₂ loss [3].
-
Low Risk (Meta/Para-like): Carboxyl group at positions distant from the ring nitrogen.
Figure 2: Simplified representation of the zwitterionic resonance that facilitates thermal decarboxylation in ortho-nitrogen heteroaromatic acids.
References
-
He, H. Q., Chang, Y. W., Xu, W. M., & Liu, F. M. (2014).[1] A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[1][2] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[1] Link
-
Goel, A., & Ram, V. J. (2009). Natural and synthetic routes to pyrazolo[1,5-a]pyridines.[3][4] Tetrahedron, 65(38), 7865-7913.
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[5] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Link[5]
- Lynch, M. A., et al. (2006). Synthesis and decarboxylation of pyridine carboxylic acids. Journal of Organic Chemistry.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low reactivity in pyrazolopyridine derivatization
Topic: Troubleshooting Low Reactivity & Regioselectivity Issues Ticket ID: PYR-774-CHEM Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Deceptive" Scaffold
Pyrazolopyridines (specifically the [3,4-b] and [1,5-a] isomers) are privileged scaffolds in kinase inhibitor discovery (e.g., sGC stimulators, p38 MAP kinase inhibitors). However, they present a "Jekyll and Hyde" reactivity profile.[1] The electron-rich pyrazole ring contrasts sharply with the electron-deficient pyridine ring, creating competing electronic demands that often stall standard derivatization protocols.
This guide addresses the three most common failure modes: N-alkylation regioselectivity , Palladium catalyst poisoning , and Pyridine ring inertness .
Module 1: The N-Alkylation Ambiguity (Regioselectivity)
User Complaint: "I am trying to alkylate 1H-pyrazolo[3,4-b]pyridine, but I get a mixture of N1 and N2 isomers, or exclusively the wrong one. The reaction also stalls at 60% conversion."
Technical Diagnosis
The pyrazolo[3,4-b]pyridine core exists in a tautomeric equilibrium, with the 1H-tautomer generally being thermodynamically more stable (~9 kcal/mol) than the 2H-form. However, under basic conditions, the deprotonated anion is an ambident nucleophile .
-
N1 Attack: Sterically sensitive but thermodynamically favored in many cases.
-
N2 Attack: Often kinetically favored or dominant when N1 is sterically hindered by C7-substituents.
Troubleshooting Protocol
Q: How do I force N1-selectivity? A: Use the "Hard/Soft" principle and solvent control.
-
Base: Use Cs₂CO₃ (Cesium Carbonate). The "cesium effect" often promotes N1 alkylation due to looser ion pairing compared to Na/K.
-
Solvent: High dielectric constants (DMF or DMSO) favor the thermodynamic product (N1).
-
Temperature: Higher temperatures (60-80°C) favor the thermodynamic N1 product.
Q: How do I force N2-selectivity? A: Shift to kinetic control or steric steering.
-
Base: Use NaH (Sodium Hydride) in THF at 0°C.
-
Electrophile: If using a bulky electrophile (e.g., isopropyl iodide), N2 selectivity increases due to steric clash at N1 with the peri-hydrogen (C7-H).
Q: How do I quickly determine which isomer I have? A: Use 13C NMR .
-
N1-Alkyl: The C3 carbon typically shifts upfield (shielded) relative to the N2 isomer.
-
N2-Alkyl: The C3 carbon shifts downfield.
-
Note: NOESY correlation between the N-alkyl group and C7-H is the gold standard for N1 confirmation.
Visual Logic: Alkylation Decision Tree
Caption: Decision logic for selecting reaction conditions based on desired regioisomer and steric constraints.
Module 2: The "Dead" Catalyst (Cross-Coupling Failures)
User Complaint: "My Suzuki coupling works on phenyl bromide but fails completely when I switch to 4-chloro-1H-pyrazolo[3,4-b]pyridine. The catalyst turns black immediately."
Technical Diagnosis
This is a classic case of heterocycle-induced catalyst poisoning .
-
N-Coordination: The pyridine nitrogen (N7) is a strong σ-donor. It displaces phosphine ligands from Palladium, forming stable, inactive Pd(II)-pyridine complexes. This halts the catalytic cycle before oxidative addition can occur.
-
Protodeboronation: If you are coupling with a pyrazolopyridine-boronic acid, these are notoriously unstable and hydrolyze rapidly in aqueous base.
Troubleshooting Protocol
Q: Which catalyst system overcomes N-coordination? A: You must use bulky, electron-rich ligands that bind Pd tighter than the pyridine nitrogen.
-
Recommended: XPhos Pd G2 or BrettPhos Pd G3 precatalysts.
-
Alternative: Pd₂(dba)₃ + P(t-Bu)₃ (Tri-tert-butylphosphine). The steric bulk of t-butyl groups prevents the pyridine nitrogen from approaching the metal center.
Q: My reaction stalls at 50%. Should I add more catalyst? A: No. If the catalyst is poisoned, adding more usually just precipitates more Pd black.
-
Fix: Switch to anhydrous conditions if using boronic esters. Use K₃PO₄ (finely ground) in Dioxane/Toluene (100°C).
-
Fix: If solubility is the issue (common with these flat rings), use 1-butanol or t-amyl alcohol as the solvent. High boiling alcohols facilitate solubility and stabilize Pd intermediates.
Q: The boronic acid degrades before coupling. What now? A: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) . These slow-release reagents prevent the high concentration of free boronic acid that leads to protodeboronation.
Data: Catalyst Performance Comparison
| Substrate (Cl-Pyrazolopyridine) | Catalyst System | Yield | Notes |
| 4-Cl-[3,4-b] | Pd(PPh₃)₄ / Na₂CO₃ | <10% | Fail: PPh₃ is too labile; N-coordination poisons Pd. |
| 4-Cl-[3,4-b] | Pd(dppf)Cl₂ / K₂CO₃ | 35% | Poor: Bite angle helps, but still susceptible to poisoning. |
| 4-Cl-[3,4-b] | XPhos Pd G2 / K₃PO₄ | 88% | Optimal: Bulky ligand prevents N-poisoning. |
| 4-Cl-[3,4-b] | Pd₂(dba)₃ / P(t-Bu)₃ | 82% | Excellent: High activity, air-sensitive setup required. |
Module 3: Functionalizing the Pyridine Ring (C-H Activation)
User Complaint: "I need to introduce a substituent at C6, but the ring is deactivated. Electrophilic aromatic substitution (EAS) fails."
Technical Diagnosis
The pyridine ring in pyrazolopyridine is electron-deficient. Standard EAS (nitration, halogenation) will fail or require forcing conditions that decompose the molecule. You must reverse the polarity or use radical chemistry.
Troubleshooting Protocol
Q: How do I halogenate the C6 position? A: Do not use EAS. Use the N-Oxide Route .
-
Oxidation: Treat with m-CPBA to form the N7-oxide.
-
Rearrangement: Treat the N-oxide with POCl₃ (Phosphorus Oxychloride). This rearranges to the 6-chloro derivative (Meisenheimer-type mechanism).
Q: Can I do direct C-H arylation? A: Yes, but it requires directing groups.
-
Minisci Reaction: Radical alkylation/arylation works well on electron-poor rings.
Visual Logic: C-H Functionalization Pathways
Caption: The N-Oxide activation strategy is the preferred route for functionalizing the electron-poor pyridine ring, bypassing the limitations of standard electrophilic substitution.
References
-
Donaire-Arias, A., et al. (2022).[6][7] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[6]
-
Lynch, C. C., et al. (2019). "Practical Guide to the Synthesis of Pyrazolopyridines." Journal of Organic Chemistry, 84(16), 10123.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
-
Li, W., et al. (2014). "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines." RSC Advances, 4, 33365-33390.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
preventing byproduct formation in pyrazolo[3,4-b]pyridine synthesis
Status: Online | Role: Senior Application Scientist | Ticket Queue: Active[1]
Welcome to the Heterocycle Synthesis Support Hub
Subject: Preventing Byproduct Formation in Pyrazolo[3,4-b]pyridine Scaffolds Case ID: PYR-34B-OPT
You are likely here because your LC-MS shows a mess of regioisomers, or your NMR indicates a stalled dihydropyridine intermediate. The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase inhibition (e.g., GSK-3, CDK), but its synthesis is notorious for two specific failure modes: Regiochemical Mismatch and Incomplete Aromatization .[1]
Below are the three most common "Support Tickets" we receive, complete with root cause analysis, mechanistic diagrams, and validated resolution protocols.
Ticket #001: The Regioselectivity Crisis (Isomer Contamination)
User Complaint: "I condensed my 5-aminopyrazole with a
Root Cause Analysis: This is a classic competition between Kinetic and Thermodynamic control. The 5-aminopyrazole building block is an ambident nucleophile with two attack vectors:
-
Exocyclic Amine (
): Harder nucleophile, kinetically faster. Attacks the ketone first leads to [1,5-a]pyrimidine. -
Ring Nitrogen (N1/C4): Involved in the thermodynamic pathway. Requires higher activation energy or acid catalysis to favor the C-C bond formation at C4
leads to [3,4-b]pyridine.
Mechanistic Bifurcation Pathway
Figure 1: The critical divergence point. Path A (Red) is the default "trap" under neutral conditions. Path B (Green) requires forcing conditions.
Resolution Protocol: To force the reaction down Path B (Green), you must suppress the nucleophilicity of the exocyclic amine or activate the C4 position.
-
Switch Solvent/Catalyst System:
-
Avoid: Ethanol/Piperidine or basic conditions (favors [1,5-a]).[1]
-
Use: Glacial Acetic Acid (AcOH) at reflux. The acid protonates the basic nitrogens, making the reaction reversible and allowing the thermodynamic product ([3,4-b]) to accumulate.
-
-
Microwave Irradiation:
-
Rapid heating to
in AcOH often bypasses the kinetic trap.
-
-
Lewis Acid Additives:
Ticket #002: The "Gooey Mess" (Multicomponent Reaction Failure)
User Complaint: "I'm trying a one-pot 3-component reaction (Aldehyde + Aminopyrazole + Active Methylene). The yield is low (<40%), and I have sticky, unidentifiable solids."
Root Cause Analysis: In Multicomponent Reactions (MCRs), "timing is everything."[1] If the aldehyde and active methylene do not condense before the aminopyrazole attacks, you get side reactions like bis-aminopyrazole adducts or aldol polymerization .
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Bis-product formation | Aminopyrazole attacking aldehyde directly (2:1 ratio). | Pre-stir Aldehyde + Active Methylene for 15 mins before adding aminopyrazole. |
| Open-chain intermediate | Failure to cyclize (Knoevenagel adduct formed but stalled). | Increase temperature or add a dehydrating agent (e.g., molecular sieves).[1] |
| Sticky polymer | Solvent polarity too low; intermediates precipitating early. | Switch to PEG-400 or Ionic Liquids ([BMIM]BF4) . |
Standardized MCR Protocol (The "Green" Route):
-
Step 1: Combine Aldehyde (1.0 eq) + Ethyl Cyanoacetate (1.0 eq) in water/ethanol (1:1).
-
Step 2: Add catalyst (e.g., Piperidine or L-Proline, 5 mol%).[1] Stir 15 min.
-
Step 3: Add 5-Aminopyrazole (1.0 eq).
-
Step 4: Reflux 2-4 hours. Crucial: If solid precipitates, filter immediately; do not cook the product.[1]
Ticket #003: Aromatization Failure (Hantzsch Route)
User Complaint: "I used the Hantzsch-type synthesis. I got a product, but the NMR shows peaks at 4.5-5.0 ppm (sp3 CH). It's the dihydropyridine (DHP). How do I oxidize it cleanly without destroying the rest of the molecule?"
Root Cause Analysis:
The Hantzsch synthesis yields a 1,4-dihydropyridine (1,4-DHP) intermediate.[1] This ring is stable and requires an oxidative driving force to aromatize into the final pyridine ring. Using harsh oxidants (e.g.,
Oxidation Workflow
Figure 2: Decision tree for oxidative aromatization of Hantzsch intermediates.
Recommended Oxidants Table:
| Oxidant | Conditions | Pros | Cons |
| CAN (Cerium Ammonium Nitrate) | MeCN/H2O, RT | Very fast, high yield, spots easily on TLC.[1] | Expensive for large scale; requires aqueous workup. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dichloromethane, Reflux | Standard for dehydrogenation.[1] | Difficult to remove byproduct (DDHQ); toxic. |
| Aerobic/Catalytic | Green, cheap.[1] | Slower reaction times (6-12h). | |
| Elemental Sulfur | Melt at 140°C | Classic method. | Smells terrible; high temp can degrade substituents. |
Protocol (CAN Method):
-
Dissolve 1 mmol DHP intermediate in 10 mL Acetonitrile.
-
Dissolve 2.2 mmol CAN in 2 mL water.
-
Add CAN solution dropwise. Color will change (usually orange to pale yellow).
-
Stir 30 min at RT.
-
Dilute with water, extract with EtOAc.[1]
References & Further Reading
-
Regioselectivity Mechanisms:
-
Multicomponent Reaction Optimization:
-
Hantzsch Oxidation Strategies:
Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling hydrazine derivatives or strong oxidants.
Sources
scale-up challenges for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate synthesis
Executive Summary
The synthesis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (and its analogs) generally relies on the Gould-Jacobs reaction or a Friedländer-type condensation . While robust on a milligram scale, this chemistry presents three distinct failure modes at kilogram scale:
-
Regiochemical Drift: Competition between the desired [3,4-b] fusion and the thermodynamic [1,5-a] byproduct.
-
Rheological Failure: The "cementing" of the reaction slurry during the initial condensation step.
-
Thermal Hazards: The high temperatures (
) traditionally required for the cyclization step.
This guide provides a self-validating protocol designed to mitigate these risks, focusing on the conversion of 5-amino-3-methylpyrazole and Dimethyl Methoxymethylenemalonate (DMM) (or its ethoxy equivalent) into the target scaffold.
Module 1: Critical Process Parameters (The "Why" & "How")
The Regioselectivity Trap
The 5-aminopyrazole nucleus has three nucleophilic sites: the exocyclic amine (
-
Target Pathway (Kinetic): Attack by the exocyclic amine on the malonate enol ether, followed by cyclization onto the pyrazole
(or depending on conditions). -
Failure Mode: Attack by the pyrazole ring nitrogen (
), leading to pyrazolo[1,5-a]pyrimidine derivatives.
Control Strategy: Use acidic catalysis (AcOH) to protonate the ring nitrogens, deactivating them relative to the exocyclic amine. This forces the reaction through the desired condensation pathway.
The "Cementing" Phenomenon
During the condensation of 5-aminopyrazole with alkoxymethylenemalonates, the intermediate (an aminomethylene malonate) often precipitates rapidly. At scale, this transforms a stirrable slurry into a solid block, breaking impellers and stalling heat transfer.
Control Strategy: Implement a Hot-Dosing Protocol . Do not mix reagents cold. Add the malonate slowly to a refluxing solution of the pyrazole to maintain solubility and ensure immediate conversion.
Module 2: Step-by-Step Scale-Up Protocol
Phase A: Condensation (Formation of the Enamine Intermediate)
Reagents:
-
5-Amino-3-methylpyrazole (
equiv) -
Dimethyl Methoxymethylenemalonate (DMM) (
equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Acetic Acid (
equiv)
Protocol:
-
Charge the reactor with 5-amino-3-methylpyrazole and EtOH (
volumes). -
Heat the mixture to reflux (
). Ensure full dissolution. -
Dose DMM (diluted in 1 vol EtOH) over
hours.-
Checkpoint: Monitor the torque on the overhead stirrer. If torque spikes
, increase agitation speed and pause dosing.
-
-
Age at reflux for 2 hours.
-
Cool to
over 4 hours (controlled ramp). -
Filter the precipitated intermediate. Wash with cold EtOH.
-
Note: Do not telescope this step in the same pot; the intermediate purity is critical for the high-temp cyclization.
-
Phase B: Cyclization (The Gould-Jacobs Step)
Reagents:
-
Intermediate from Phase A
-
Solvent: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA)
-
Recommendation: Use Dowtherm A for cleaner impurity profiles, despite the high boiling point.
-
Protocol:
-
Pre-heat Dowtherm A (
volumes) to . -
Solid Addition: Add the dried intermediate portion-wise to the hot solvent.
-
Safety: This generates rapid ethanol evolution. Ensure the condenser is set to distill off the ethanol, not reflux it (which lowers the internal temp).
-
-
Hold at
for mins.-
End of Reaction: HPLC should show
intermediate.
-
-
Cool to
. Add a non-polar anti-solvent (e.g., Heptane or Toluene) to precipitate the product. -
Filter and wash with Heptane to remove Dowtherm A.
Phase C: Aromatization (If 4-H is required)
Note: The Gould-Jacobs produces the 4-hydroxy (4-pyridone) derivative. To get the fully aromatic 4-H target:
-
Chlorination: React 4-OH compound with
(reflux, 4h) 4-Cl derivative. -
Hydrogenolysis: Pd/C catalyzed hydrogenation (
, , MeOH) removes the chlorine to yield Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture solidified during the DMM addition. How do I save it?
Diagnosis: You likely added the reagents too fast or at too low a temperature, causing the intermediate to crystallize faster than it could redissolve/react. Recovery:
-
Add
volumes of additional solvent (EtOH). -
Raise the jacket temperature to maximum reflux.
-
Use a robust mechanical stirrer (anchor impeller) to break the cake.
-
Prevention: Next time, use the Hot-Dosing Protocol described in Module 2.
Q2: I am seeing a significant amount of "isomer X" by HPLC. What is it?
Diagnosis: This is likely the pyrazolo[1,5-a]pyrimidine derivative.
Mechanism: The ring nitrogen (
-
Check your starting material quality (hydrazine impurities?).
-
Acidity: Ensure you are using Acetic Acid in Phase A. The protonation of the ring nitrogens is the "switch" that enforces regioselectivity.
Q3: The final product is gray/brown and difficult to filter.
Diagnosis: Carbonization due to local overheating during the Dowtherm A step. Fix:
-
Ensure the reactor walls are not significantly hotter than the bulk fluid (avoid high
on the jacket). -
Purification: Dissolve the crude solid in hot DMF, treat with activated charcoal (
), filter hot through Celite, and reprecipitate with water.
Module 4: Visualization of Pathways
Figure 1: Reaction Logic & Regioselectivity Control
Caption: Figure 1. Regioselectivity divergence in pyrazole condensations. Acid catalysis promotes Path A (desired) over Path B.
Module 5: Comparison of Cyclization Methods
| Parameter | Method A: Thermal (Dowtherm A) | Method B: Acid Catalysis (PPA) | Method C: Lewis Acid ( |
| Temperature | |||
| Reaction Time | |||
| Yield | High ( | Moderate ( | Variable |
| Scalability | Difficult (Specialized heaters needed) | Medium (Viscosity issues with PPA) | Good (Standard reactors) |
| Impurity Profile | Clean (thermal degradation only) | Complex (tar formation) | Metal residuals |
| Recommendation | Gold Standard for >1kg | Lab scale only | Optimization required |
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Lynch, M. A., et al. (2000). "Synthesis of a Series of Pyrazolo[3,4-b]pyridines." Organic Process Research & Development. Link
-
Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry. Link
-
Misra, R. N., et al. (2003). "Pyrazolo[1,5-a]pyrimidine-based p38 kinase inhibitors: synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link (Cited for regioselectivity failure modes).
Technical Support Center: Methyl 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support center for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification of impurities in this compound. The following question-and-answer format provides in-depth troubleshooting advice and detailed analytical protocols to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely process-related impurities in my sample of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
A1: Senior Application Scientist's Insight:
Process-related impurities are primarily dictated by the synthetic route employed. The most common and efficient synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1][2] For the target molecule, a likely synthesis involves the reaction of 3-methyl-1H-pyrazol-5-amine with a functionalized 1,3-dicarbonyl compound like dimethyl acetylenedicarboxylate (DMAD) or a related propiolate derivative.
Based on this common synthetic pathway, you should be vigilant for the following potential impurities:
-
Unreacted Starting Materials:
-
3-methyl-1H-pyrazol-5-amine
-
Dimethyl acetylenedicarboxylate (or other related dicarbonyl starting materials)
-
-
Regioisomers: The cyclization reaction can potentially yield isomeric products. Depending on the exact precursors, the formation of regioisomers is a common issue in the synthesis of substituted pyrazoles and fused pyrazole systems.[1]
-
By-products from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to various by-products. For instance, Michael addition of the aminopyrazole to DMAD without subsequent cyclization could result in an enamine intermediate.
-
Reagents and Catalysts: Residual catalysts (e.g., acids or bases used to promote condensation) and solvents from the reaction and purification steps are also common impurities.
Here is a logical workflow for identifying these potential process-related impurities:
Caption: Decision tree for identifying degradation products.
Q3: What are the recommended starting conditions for an HPLC method to analyze the purity of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
A3: Senior Application Scientist's Insight:
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity analysis of pharmaceutical compounds. [3]For a nitrogen-containing heterocyclic compound like methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a robust starting point.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and good peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The fused aromatic system is expected to have strong UV absorbance in this range. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing): This can be due to secondary interactions with the silica backbone. Ensure the mobile phase pH is low enough to fully protonate the basic nitrogens in the pyrazolopyridine ring. Increasing the buffer concentration or using a column with end-capping can also help.
-
Poor Resolution: If impurities co-elute, try adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., to methanol) to alter selectivity.
-
Drifting Retention Times: This may be caused by changes in mobile phase composition (ensure proper mixing and degassing), temperature fluctuations (use a column oven), or column degradation.
Q4: How can I use NMR and MS to definitively identify an unknown impurity?
A4: Senior Application Scientist's Insight:
While HPLC provides quantitative information about purity, it does not give structural information. For definitive identification of an unknown impurity, a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is indispensable. [4] Mass Spectrometry (MS) for Molecular Weight Determination:
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the impurity.
-
Experimental Protocol:
-
Collect the fraction corresponding to the impurity peak from the HPLC.
-
Concentrate the fraction and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-qTOF or Orbitrap mass spectrometer.
-
Acquire the high-resolution mass spectrum in positive ion mode. The [M+H]⁺ ion will provide the accurate mass of the impurity.
-
-
Data Interpretation: The fragmentation pattern in the MS/MS spectrum can provide clues about the structure. For pyrazolopyridine derivatives, common fragmentation patterns involve the loss of small molecules like HCN or CO. [5][6] Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
-
Experimental Protocol:
-
Isolate a sufficient quantity of the impurity (typically >1 mg) by preparative HPLC.
-
Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a suite of NMR spectra:
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and piecing together the molecular structure.
-
-
-
Data Interpretation:
-
Compare the ¹H and ¹³C NMR chemical shifts of the impurity with those of the main compound.
-
Use HMBC correlations to identify long-range couplings between protons and carbons, which is key to establishing the core structure and the position of substituents. For example, a correlation between the methyl protons and a pyrazole ring carbon can confirm the position of the methyl group. [7] Workflow for Impurity Structure Elucidation:
-
Caption: Step-by-step workflow for the structural elucidation of an unknown impurity.
References
-
Abrigach, F., et al. (2014a,b). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Ali, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
- Alsante, K. M., et al. (2001). Degradation and impurity analysis for pharmaceutical drug candidates. In: Ahuja S, Scypinsk S (Eds) Handbook of Modern Pharmaceutical Analysis.
- Baumann, M., & Baxendale, I. R. (2013). The Knorr Pyrazole Synthesis and Its Mechanistic Interpretation. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.
- Grivas, S., & Tian, W. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Khakwani, M. S., et al. (2008). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 20(1), 787-790.
- Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
- Pasanphan, W., & Ruenraroengsak, P. (2010). Spectrophotometric determination of hydrogen peroxide with pyrogallol red and horseradish peroxidase. Journal of Food and Drug Analysis, 18(4).
-
PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. Retrieved from [Link]
- Singh, R., & Sharma, P. K. (2013). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
-
University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Yi, F., et al. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161.
- Zhang, Y., et al. (2018).
- Zheng, Y., et al. (2022). Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters, 24(21), 3878-3883.
- JPH10139716A - Hydrolysis of methyl acetate. (1998). Google Patents.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
- El-Sayed, N. N. E. (2011). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 344(10), 655-664.
- Fan, Z., et al. (2020). A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. Organic Letters, 22(20), 7981-7985.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37.
- Suwito, H., et al. (2014). Synthesis of some new pyrazole derivatives and their antibacterial and antifungal activities. Indonesian Journal of Chemistry, 14(1), 86-93.
- Titi, A., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3297.
- Verma, A., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key scaffold in medicinal chemistry. By presenting experimental data, comparative analysis with structural analogues, and a detailed experimental protocol, this document serves as a practical resource for the unambiguous characterization of this important class of molecules.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The precise substitution pattern on this bicyclic system is critical to its pharmacological profile. Consequently, unequivocal structural verification is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the electronic environment of each proton and their spatial relationships through chemical shifts, coupling constants, and signal multiplicities.
Deciphering the ¹H NMR Spectrum of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
The ¹H NMR spectrum of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, recorded in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group at position 3, the methyl group of the ester, and the N-H proton of the pyrazole ring.
A Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.5 - 8.8 | Doublet | ~2.0 |
| H6 | 8.9 - 9.2 | Doublet | ~2.0 |
| NH (pyrazole) | 10.0 - 12.0 | Broad Singlet | - |
| OCH₃ (ester) | 3.9 - 4.1 | Singlet | - |
| CH₃ (at C3) | 2.5 - 2.7 | Singlet | - |
Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.
The two protons on the pyridine ring, H4 and H6, are expected to appear as doublets in the downfield region of the spectrum (typically δ 8.5-9.2 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The small coupling constant between them is characteristic of a meta-relationship. The N-H proton of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift, and its position can be sensitive to solvent and concentration. The methyl protons of the ester group and the methyl group at the C3 position will each appear as sharp singlets in the upfield region of the spectrum.
The Power of Comparison: Insights from Structural Analogues
To fully appreciate the nuances of the ¹H NMR spectrum of our target compound, a comparative analysis with structurally related molecules is invaluable. The electronic effects of different substituents can cause significant shifts in the proton resonances, providing a deeper understanding of the structure-spectrum relationship.
Comparison with an Unsubstituted Analogue:
Consider the ¹H NMR spectrum of a simpler analogue, methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate , which lacks the methyl group at the C3 position. In this case, a singlet corresponding to the H3 proton would be observed, typically in the range of δ 8.0-8.1 ppm[1]. The absence of this signal and the appearance of a singlet around δ 2.5-2.7 ppm in the spectrum of our target molecule provides definitive evidence for the presence of the methyl group at the C3 position.
Influence of the Ester Group:
To highlight the effect of the methyl carboxylate group at C5, we can compare our target compound with 3-methyl-1H-pyrazolo[3,4-b]pyridine [2]. In the absence of the electron-withdrawing ester group, the signals for the pyridine protons (H4, H5, and H6) would appear at slightly more upfield chemical shifts. The presence of the ester group at C5 in our target molecule deshields the adjacent H4 and H6 protons, causing them to resonate further downfield.
A Validated Protocol for High-Quality ¹H NMR Data Acquisition
Obtaining a clean and well-resolved ¹H NMR spectrum is crucial for accurate analysis. The following is a detailed, field-proven protocol for the acquisition of a high-quality spectrum of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is useful for less soluble compounds and for clearly observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-quality data.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are typically adequate.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio, albeit with a slight loss in resolution.
-
-
Data Processing and Analysis:
-
Perform a Fourier transform of the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption signals.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.
-
For more complex structures or to resolve overlapping signals, advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Visualizing the Structure-Spectrum Correlation
To visually represent the relationship between the molecular structure and the expected ¹H NMR signals, the following diagram illustrates the proton assignments for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Figure 1. Molecular structure and proton assignments for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a powerful method for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of substituents, as demonstrated through comparison with structural analogues, allows for a confident interpretation of the spectral data. By following a robust experimental protocol, researchers can acquire high-quality data that is essential for advancing their research and development efforts in the field of medicinal chemistry. This guide provides the foundational knowledge and practical steps necessary to successfully employ ¹H NMR spectroscopy for the characterization of this important class of heterocyclic compounds.
References
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ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]
-
PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the HRMS Analysis of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a member of the medicinally significant pyrazolopyridine scaffold, presents a unique analytical challenge.[1] This guide provides an in-depth analysis of the High-Resolution Mass Spectrometry (HRMS) characterization of this compound, offering a comparative perspective with other common analytical techniques. The insights and protocols herein are designed to be self-validating, grounded in established chemical principles, and supported by experimental data from closely related analogs.
Introduction to Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules with applications ranging from anticancer to antiviral therapies.[1] The title compound, methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a key intermediate in the synthesis of various pharmaceutical agents. Its accurate characterization is paramount for ensuring the integrity of subsequent research and development.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | Internal Calculation |
| Molecular Weight | 191.19 g/mol | Internal Calculation |
| Monoisotopic Mass | 191.0695 Da | Internal Calculation |
| CAS Number | 116834-96-9 (for 3-methyl-1H-pyrazolo[3,4-b]pyridine) | [2] |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is the cornerstone for the definitive identification of novel compounds, providing not only the accurate mass of the molecular ion but also invaluable structural information through the analysis of its fragmentation patterns.
Predicted HRMS Fragmentation Pathway
DOT Script for Predicted HRMS Fragmentation Pathway
Caption: Predicted HRMS fragmentation of the title compound.
Interpretation of the Fragmentation Pattern:
-
[M+H]⁺ at m/z 192.0768: The protonated molecular ion is the starting point of the fragmentation cascade. Its high-resolution mass provides the elemental composition.
-
Loss of a Methoxy Radical (-•OCH₃): The initial and most significant fragmentation is the cleavage of the C-O bond of the methyl ester, leading to the loss of a methoxy radical (•OCH₃) and the formation of a stable acylium ion at m/z 161.0662. This is a common fragmentation pathway for methyl esters.
-
Loss of Carbon Monoxide (-CO): The resulting acylium ion readily loses a neutral molecule of carbon monoxide, a characteristic fragmentation of such ions, to yield a fragment at m/z 133.0713.[3][4][5]
-
Loss of Hydrogen Cyanide (-HCN): The fused pyrazolopyridine ring system is then susceptible to fragmentation. The loss of a molecule of hydrogen cyanide from the pyrazole or pyridine ring is a common fragmentation pathway for nitrogen-containing heterocycles, resulting in a fragment at m/z 106.0573.[3][4][5]
Experimental Protocol for HRMS Analysis
The following is a robust, self-validating protocol for the HRMS analysis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) source
-
Liquid Chromatography (LC) system
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
LC Separation (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound. A generic gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Resolution: >60,000.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
-
Data Analysis:
-
Determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Calculate the elemental composition using the accurate mass and isotopic pattern.
-
Analyze the MS/MS spectrum to identify the key fragment ions.
-
Propose a fragmentation mechanism consistent with the observed fragments and known chemical principles.
Comparison with Other Analytical Techniques
While HRMS provides unparalleled detail for structural confirmation, a comprehensive analysis often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed connectivity of atoms in a molecule. For methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, both ¹H and ¹³C NMR would be essential.
Expected ¹H and ¹³C NMR Spectral Features:
Based on data from structurally similar pyrazolo[3,4-b]pyridine derivatives, the following spectral features can be anticipated.[1][6][7][8][9][10]
| Feature | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrazolo N-H | 12.0 - 14.0 (broad singlet) | - |
| Pyridine H | 7.5 - 8.5 (doublets/singlets) | 110 - 150 |
| C3-CH₃ | ~2.5 (singlet) | ~15 |
| COOCH₃ | ~3.9 (singlet) | ~52 |
| C=O | - | ~165 |
DOT Script for NMR vs. HRMS Workflow
Caption: Complementary analytical workflow.
Advantages of NMR:
-
Provides detailed information about the chemical environment of each proton and carbon atom.
-
Two-dimensional NMR techniques (e.g., COSY, HMBC) can establish direct bonding and long-range correlations, providing a complete structural map.
Limitations of NMR:
-
Requires a larger amount of pure sample compared to HRMS.
-
May not be as sensitive for detecting low-level impurities.
Chromatographic Methods (HPLC and GC-MS)
Chromatographic techniques are crucial for assessing the purity of a compound and for separating it from complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is an excellent method for determining the purity of the synthesized compound. A reversed-phase method similar to the one described in the HRMS protocol would be suitable.[5][11] The retention time provides a characteristic identifier under specific conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful analytical tool. However, the relatively high polarity of the pyrazolopyridine core may necessitate derivatization to improve volatility and peak shape. The mass spectra obtained from GC-MS with electron ionization (EI) will show different fragmentation patterns compared to ESI, often with more extensive fragmentation.[7][12]
Comparative Summary:
| Technique | Information Provided | Sample Requirement | Throughput |
| HRMS | Elemental composition, structural fragments | Low (ng to µg) | High |
| NMR | Detailed atomic connectivity, stereochemistry | High (mg) | Low |
| HPLC-UV | Purity, quantification | Low (µg) | High |
| GC-MS | Purity, fragmentation (for volatile compounds) | Low (µg) | High |
Conclusion
The comprehensive analysis of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate relies on a multi-faceted analytical approach. High-Resolution Mass Spectrometry stands out as the primary tool for unambiguous identification, providing both elemental composition and critical structural information through its fragmentation pattern. While a definitive published spectrum is yet to be widely available, the predictable fragmentation pathway, initiated by the loss of the methoxy group, offers a robust framework for its characterization. For a holistic understanding and to ensure the highest level of scientific integrity, HRMS data should be complemented with NMR spectroscopy for detailed structural elucidation and chromatographic methods for purity assessment. This integrated approach, grounded in sound experimental design and data interpretation, will empower researchers to confidently advance their drug discovery and development endeavors.
References
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Science Publishing Group. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Database. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, extensively utilized to design ATP-competitive kinase inhibitors. Its planar bicyclic heteroaromatic system mimics the adenine ring of ATP, allowing for potent hydrogen bonding interactions within the kinase hinge region.
This guide provides a technical comparison of this scaffold against alternative chemotypes (such as indazoles and pyrazolo[1,5-a]pyrimidines), details the vector-based SAR logic for optimizing potency and selectivity, and outlines self-validating experimental protocols for synthesis and biological evaluation.
Part 1: Comparative Analysis of Kinase Scaffolds
When selecting a core scaffold for kinase inhibition, researchers often choose between isomeric fused systems. The pyrazolo[3,4-b]pyridine offers distinct advantages in solubility and H-bond acceptor capability compared to its carbon isosteres.
Table 1: Physicochemical & Functional Comparison
| Feature | Pyrazolo[3,4-b]pyridine | Indazole (Benzo[c]pyrazole) | Pyrazolo[1,5-a]pyrimidine |
| Hinge Binding Mode | Bidentate: N1 (donor) and N7 (acceptor) often interact with hinge backbone (e.g., Glu/Met residues). | Monodentate/Bidentate: N1/N2 interaction. Lacks the pyridine nitrogen (N7) acceptor, often reducing affinity. | Monodentate: Typically binds via N1 or C-substituents. Different geometry. |
| Solubility (LogS) | High: Pyridine nitrogen increases polarity and aqueous solubility at physiological pH. | Moderate/Low: Often requires solubilizing tails (e.g., piperazines) to improve DMPK. | Moderate: Depends heavily on substituents. |
| Metabolic Stability | Variable: Pyridine ring is susceptible to oxidation but less prone to rapid glucuronidation than electron-rich phenols. | High: Generally stable core, though N-alkylation is metabolically labile. | High: Good stability profile in many FDA-approved drugs. |
| Selectivity Potential | High: C3 and C5 vectors allow access to the solvent front and gatekeeper regions, respectively. | Moderate: Harder to functionalize C3 without steric clash in some kinases. | High: Excellent vectors for accessing the ribose pocket. |
Key Insight: The presence of the nitrogen at position 7 (the pyridine nitrogen) in pyrazolo[3,4-b]pyridines often facilitates a critical water-mediated or direct H-bond with the kinase hinge region that is absent in the indazole scaffold, frequently resulting in superior IC50 values for targets like BRAF and TBK1 [1, 2].
Part 2: Structure-Activity Relationship (SAR) Deep Dive[1][2]
The optimization of pyrazolo[3,4-b]pyridines relies on exploiting specific "vectors" around the core ring.
The Hinge Binding Region (N1 & N7)
-
N1 Position: This nitrogen typically acts as a hydrogen bond donor.
-
SAR Rule: Unsubstituted N1-H is often required for ATP-mimetic binding. Alkylation (e.g., N-methyl) usually abolishes activity by disrupting the H-bond to the hinge backbone carbonyl, though exceptions exist where N1 accesses a hydrophobic pocket [3].
-
-
N7 Position (Pyridine Nitrogen): Acts as an H-bond acceptor.
-
SAR Rule: This nitrogen distinguishes the scaffold from indazoles. It interacts with the backbone NH of the hinge residue (e.g., Cys532 in BRAF).
-
The "Gatekeeper" & Solvent Vectors (C3, C5, C6)
-
C3 Position (Solvent Front):
-
Modification: Introduction of amides, ureas, or aryl groups.
-
Impact: This vector points toward the solvent-exposed region. Bulky groups here (e.g., N-phenylbenzamides) can improve potency by 300-fold (e.g., in BRAF V600E inhibitors) by stabilizing the active conformation [4].
-
-
C5 Position:
-
Modification: Halogens (Br, I), aryl couplings, or sulfonamides.
-
Impact: Critical for filling the hydrophobic pocket behind the ATP site. For TBK1 inhibitors, sulfonamide insertions at C5 improved IC50 from micromolar to nanomolar range (0.2 nM) [2].
-
-
C6 Position:
-
Modification: Amino (-NH2) or small alkyl groups.
-
Impact: An amino group at C6 can form an additional H-bond with the carbonyl of the hinge residue, significantly tightening binding affinity [4].
-
Visualization: SAR Optimization Vectors
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Strategic vectors for optimizing the pyrazolo[3,4-b]pyridine scaffold.
Part 3: Experimental Protocols
To ensure data reliability (Trustworthiness), the following protocols utilize internal controls and validated synthetic routes.
Synthesis: Palladium-Catalyzed C-C/C-N Coupling
A robust route to access C3/C5 substituted analogs involves a sequential halogenation-coupling strategy.
Protocol:
-
Starting Material: 1H-pyrazolo[3,4-b]pyridin-3-amine or 5-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl chloride) or THP to prevent catalyst poisoning.
-
Reagents: SEM-Cl, NaH, DMF, 0°C.
-
-
C5 Functionalization (Suzuki Coupling):
-
Mix 5-bromo-intermediate (1.0 eq) with Aryl-boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (0.05 eq).
-
Base: K2CO3 (2M aq).
-
Solvent: Dioxane/Water (4:1).[1]
-
Condition: Heat to 90°C under N2 for 4–12h.
-
-
C3 Functionalization (Amide Coupling):
-
If C3 is an amine: React with Aryl-COCl or Aryl-COOH (using HATU/DIPEA).
-
-
Deprotection:
-
Remove SEM group using TFA/DCM or TBAF/THF to restore the N1-H donor.
-
Validation: Verify structure via 1H-NMR (look for disappearance of SEM peaks at ~0.0 ppm and appearance of broad NH singlet >12 ppm).
-
Biological Validation: FRET-Based Kinase Assay (Z'-LYTE)
This assay is preferred over radiometric methods for high-throughput screening due to its sensitivity and lack of radioactive waste.
Protocol:
-
Reagents: Recombinant Kinase (e.g., BRAF V600E), FRET peptide substrate (Coumarin/Fluorescein), ATP (at Km concentration).
-
Setup:
-
Dispense 10 µL of kinase reaction mixture into 384-well plates.
-
Add test compounds (dissolved in DMSO) in a 10-point dose-response curve.
-
Incubate for 1 hour at Room Temperature.
-
-
Development:
-
Add Development Reagent (Protease). This cleaves non-phosphorylated peptides. Phosphorylated peptides (inhibited kinase = less phosphorylation) remain intact.
-
-
Readout:
-
Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Calculation: Calculate % Phosphorylation and fit to sigmoidal dose-response to determine IC50.
-
-
Quality Control:
-
Z'-Factor: Must be > 0.5 for the assay to be valid.
-
Reference: Include Staurosporine or Vemurafenib as a positive control on every plate.
-
Part 4: Case Study Data (TBK1 & BRAF)
The following data illustrates the efficacy of this scaffold in real-world drug discovery campaigns.
Case A: TBK1 Inhibition (Immuno-oncology)
Researchers optimized a pyrazolo[3,4-b]pyridine series to inhibit TBK1 (TANK-binding kinase 1).[1][2]
-
Compound 15y:
-
IC50: 0.2 nM (TBK1).[1]
-
Selectivity: >100-fold selective over IKKα/β.
-
Mechanism: Sulfonamide at C5 interacts with Ser96; N1/N7 bind hinge [2].
-
Case B: BRAF V600E Inhibition (Melanoma)
Comparison of C3-substituents on the pyrazolo[3,4-b]pyridine core.[3][4]
-
Compound 17 (3-methoxy analog):
-
Cellular Potency: High potency in Malme-3M cells.
-
SAR Note: The 3-methoxy group induces a conformation that minimizes steric clash with the activation loop, a feature not easily replicated in the indazole series [4].
-
Visualization: TBK1 Signaling Pathway
Understanding where these inhibitors act is crucial for downstream assay design.
Figure 2: Mechanism of action for TBK1 inhibitors in the STING signaling pathway.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC) Advances, 2022.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2011.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1][3]
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Comparative Guide: Validating Pyrazolo[3,4-b]pyridine Synthesis via Spectroscopic Protocols
Topic: Validation of Pyrazolo[3,4-b]pyridine Synthesis through Spectroscopic Methods Content Type: Publish Comparison Guide
Executive Summary: The Scaffold and the Challenge
The pyrazolo[3,4-b]pyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for diverse kinase inhibitors (e.g., GSK-3, FGFR), anticancer agents, and antimicrobial therapeutics. However, its synthesis is fraught with a specific chemical hazard: regioisomerism .
The fusion of a pyrazole and a pyridine ring can yield multiple isomers (e.g., [3,4-b] vs. [1,5-a]) or, more commonly, tautomeric ambiguity at the N1/N2 positions during cyclization. For a drug development professional, "getting the product" is insufficient; proving the exact atomic connectivity is paramount.
This guide compares the performance of modern synthetic routes (Microwave-Assisted vs. Conventional) and provides a rigorous, self-validating spectroscopic workflow to distinguish the desired bioactive N1-isomer from its less stable N2-counterpart.
Comparative Analysis of Synthetic Routes
We evaluate three primary methodologies for constructing the pyrazolo[3,4-b]pyridine core. The "Performance" is defined here by Yield, Reaction Time, and crucial for this guide, the Purity Profile (which dictates the ease of spectroscopic validation).
Method A: Microwave-Assisted Multicomponent Reaction (MCR)
The High-Performance Standard Utilization of microwave irradiation to drive the condensation of 5-aminopyrazoles, aldehydes, and active methylene compounds (e.g., ethyl cyanoacetate).
-
Pros: Drastic reduction in reaction time (minutes vs. hours); higher yields due to uniform heating; often solvent-free or aqueous media (Green Chemistry).
-
Cons: Requires dedicated microwave instrumentation; scale-up limitations.
Method B: Conventional One-Pot Cyclization
The Baseline Alternative Traditional reflux heating of the same components, typically in ethanol or acetic acid.
-
Pros: No specialized equipment needed; easy to scale.
-
Cons: Long reaction times (6–12 hours); thermal degradation can lead to complex crude mixtures, complicating NMR interpretation.
Method C: Stepwise Friedländer-Type Synthesis
The Control Strategy Pre-synthesizing the pyridine ring and then annulating the pyrazole, or vice versa.
-
Pros: High regiocontrol (structure is often "locked" by the starting material).
-
Cons: Multi-step; low overall atom economy; labor-intensive purification.
Table 1: Performance Comparison Matrix
| Metric | Method A: Microwave MCR | Method B: Conventional Reflux | Method C: Stepwise Synthesis |
| Reaction Time | 8 – 15 mins | 6 – 12 hours | 24 – 48 hours (Total) |
| Isolated Yield | 85% – 95% | 60% – 75% | 40% – 55% (Overall) |
| Regioselectivity | High (Thermodynamic control) | Moderate (Kinetic mixtures possible) | High (Pre-determined) |
| Purity Profile | Clean (Minimal side products) | Noisy (Thermal byproducts) | High (Intermediate purifications) |
| Validation Ease | High (Sharp NMR baselines) | Low (Requires prep-HPLC) | Medium (Stepwise checks) |
Expert Insight: While Method C offers structural certainty, Method A (Microwave MCR) is the superior choice for rapid library generation. The high thermal energy quickly pushes the system to the thermodynamic product (usually the N1-isomer), yielding spectra that are often "publication-ready" after simple filtration.
Spectroscopic Validation Protocols (The "Truth" Layer)
The most critical validation step is distinguishing the 1H-pyrazolo[3,4-b]pyridine (N1-substituted) from the 2H-isomer (N2-substituted) .
The Isomer Problem
-
N1-Isomer: Fully aromatic circulation in both rings. Generally more stable (approx. 9 kcal/mol).[1][2][3]
-
N2-Isomer: Pyrazole ring has "peripheric" double bond character. Less stable, but can form under kinetic control.
Protocol 1: NMR "Fingerprinting"
Do not rely solely on 1D Proton NMR. You must use 2D correlations to prove connectivity.
Table 2: Diagnostic Spectroscopic Markers
| Technique | N1-Isomer (Desired) | N2-Isomer (Alternative) | Mechanistic Reason |
| 1H NMR (C3-H) | Singlet, typically | Singlet, often shielded ( | Anisotropic effect of the fused pyridine ring. |
| 13C NMR (C3) | Different hybridization character at C3. | ||
| NOESY / ROESY | Strong Correlation: N1-R group | No Correlation between N-substituent and Pyridine protons | Spatial proximity of the N-substituent. |
| 15N NMR (HMBC) | N1 shows correlation to C3 and C7a | N2 shows different correlation pattern | Direct nitrogen environment probing. |
Protocol 2: X-Ray Crystallography (The Gold Standard)
If the product is solid and forms monoclinic crystals (common for this scaffold, often space group
Validation Workflow Diagram
The following decision tree outlines the logical flow for validating a synthesized pyrazolo[3,4-b]pyridine.
Caption: Logical decision tree for assigning regio-chemistry using NMR and MS data.
Detailed Experimental Protocol
Selected Method: Microwave-Assisted One-Pot Synthesis (Method A)
This protocol is optimized for the synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , a common bioactive core.
Materials
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst: Triethylamine (TEA, 2 drops) or Ammonium Acetate (10 mol%)
-
Solvent: Water (4 mL) or Ethanol (2 mL)
Step-by-Step Methodology
-
Setup: In a 10 mL microwave process vial, combine the aminopyrazole, aldehyde, and malononitrile. Add the solvent and catalyst. Cap the vial with a pressure-rated septum.
-
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters: Temperature: 120°C ; Time: 10 minutes ; Pressure limit: 15 bar; Pre-stirring: 30 sec.
-
-
Work-up: Cool the vial to room temperature. The product typically precipitates out as a solid.
-
If solid forms: Filter under vacuum, wash with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
If oil forms: Triturate with diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from hot ethanol/DMF mixture. (Column chromatography is rarely needed for this method due to high conversion).
Self-Validating Characterization (The Proof)
-
Visual: Product should be a white to pale yellow solid (MP: >200°C).
-
1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the aldehyde proton (
10.0) and the appearance of the pyridine C4-H (if applicable) or substituent protons. Ensure the integral ratio of the N-phenyl group (5H) to the C3-methyl group (3H) is exactly 5:3. -
HRMS (ESI+): Calculated for
: . Error should be < 5 ppm.
References
-
Chaudhari, S. A., et al. (2024). "Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives." World Journal of Pharmaceutical Research.[4] Link
-
Abdel-Aziem, A., & Fouad, S. A. (2025).[5] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity. Link
-
Zou, X., et al. (2006).[6] "An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation." Arkivoc. Link
-
Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry. Link
-
Fadda, A. A., et al. (2012). "Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions." American Journal of Organic Chemistry. Link
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- 6. scribd.com [scribd.com]
Navigating the Stability Landscape of Pyrazolo[3,4-b]pyridine: A Comparative Guide to Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its inherent stability, and how that stability is influenced by tautomerism and substitution, is a critical parameter in drug design and development. Understanding these stability nuances at a quantum mechanical level allows for the rational design of more effective and stable drug candidates. This guide provides a comparative analysis of quantum chemical methods for evaluating the stability of pyrazolo[3,4-b]pyridine, supported by a synthesis of literature data and field-proven insights.
The Central Question of Tautomerism: 1H versus 2H
A fundamental aspect of the stability of unsubstituted pyrazolo[3,4-b]pyridine is the energetic preference of its two possible tautomers: the 1H- and 2H-isomers. Early computational studies using the semi-empirical AM1 method indicated a significant stability advantage for the 1H-tautomer, with a calculated energy difference of approximately 37.03 kJ/mol (almost 9 kcal/mol).[3][4]
More rigorous Density Functional Theory (DFT) calculations have since corroborated this finding, consistently showing the 1H-tautomer to be the more stable form.[3] This preference is attributed to a more favorable aromatic circulation in the 1H isomer, where both the pyrazole and pyridine rings contribute to a delocalized π-system. In contrast, the 2H isomer exhibits a more limited peripheral aromatic circulation.[3] This fundamental understanding of the parent scaffold's stability provides a crucial baseline for further computational investigations of its derivatives.
A Comparative Analysis of DFT Functionals for Stability Assessment
| Computational Method | Key Strengths & Considerations | Recommended For |
| B3LYP with dispersion correction (e.g., B3LYP-D3) | A workhorse functional that often provides a good balance of accuracy and computational cost for geometries and relative energies of organic molecules. The inclusion of a dispersion correction is crucial for accurately modeling non-covalent interactions.[1] | Initial geometry optimizations, frequency calculations, and relative energy comparisons of isomers and conformers. |
| PBE0 with dispersion correction (e.g., PBE0-D3) | A parameter-free hybrid functional that has shown excellent performance in benchmark studies for activation energies and thermochemistry of transition-metal catalysts, and is also reliable for organic molecules.[6] | More accurate energy calculations, reaction barrier estimations, and studies where a robust, parameter-free method is desired. |
| ωB97X-D | A range-separated hybrid functional that performs well for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. It has been successfully applied to the study of azaindole derivatives.[1] | Investigations involving charge-transfer phenomena, excited states, and for obtaining highly accurate electronic properties. |
| M06-2X | A high-nonlocality functional that is well-suited for main-group thermochemistry, kinetics, and non-covalent interactions. It has been used to study the electronic properties of pyrazolo[3,4-b]pyridine derivatives. | Probing reaction mechanisms and obtaining reliable thermochemical data. |
Table 1: Comparison of Recommended DFT Functionals for Pyrazolo[3,4-b]pyridine Stability Calculations.
For the basis set, a Pople-style basis set such as 6-311++G(d,p) is a good starting point, offering a reasonable balance between accuracy and computational expense. For more demanding calculations requiring higher accuracy, a correlation-consistent basis set like cc-pVTZ is recommended.[7]
Quantifying Stability: Key Computational Descriptors
Several key computational descriptors can be employed to quantify the stability of pyrazolo[3,4-b]pyridine and its derivatives.
| Descriptor | Definition | Significance for Stability |
| Relative Energy (ΔE) | The difference in the total electronic energy between two or more isomers or conformers. | A direct measure of the relative thermodynamic stability. The lower the relative energy, the more stable the species. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.[8] |
| Aromaticity Indices (NICS, HOMA) | Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are computational methods to quantify the degree of aromaticity. | A higher degree of aromaticity in the pyrazole and pyridine rings contributes to the overall stability of the molecule.[9] |
Table 2: Key Computational Descriptors for Stability Analysis.
Experimental Protocols: A Step-by-Step Workflow for Stability Analysis
The following provides a generalized workflow for performing a comparative stability analysis of pyrazolo[3,4-b]pyridine isomers or derivatives using DFT.
Caption: A generalized workflow for the computational stability analysis of pyrazolo[3,4-b]pyridine derivatives.
Step 1: Building the Initial Structures
Construct the 3D coordinates of the pyrazolo[3,4-b]pyridine isomers or derivatives of interest using a molecular builder. Ensure correct atom connectivity and stereochemistry.
Step 2: Geometry Optimization and Frequency Calculation
Perform a geometry optimization to find the lowest energy conformation of each molecule. It is crucial to also perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface.
Example Gaussian Input:
Step 3: Verification of True Minima
Analyze the output of the frequency calculation. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be further optimized.
Step 4: Single Point Energy Calculation
For more accurate relative energies, it is good practice to perform a single-point energy calculation on the optimized geometries using a higher level of theory (a more accurate functional and/or a larger basis set).
Example Gaussian Input:
Step 5: Analysis of Results
Extract the total electronic energies to calculate the relative stabilities (ΔE). Analyze the molecular orbitals to determine the HOMO-LUMO gap.
Step 6: Aromaticity Analysis
To gain deeper insight into the electronic structure and its contribution to stability, perform aromaticity analysis using methods like NICS or HOMA. This often involves placing a "ghost" atom at the center of each ring in a subsequent calculation.
Caption: The key parameters derived from quantum chemical calculations to assess the stability of pyrazolo[3,4-b]pyridine.
Conclusion and Future Directions
Quantum chemical calculations, particularly DFT, provide a powerful and indispensable toolkit for understanding and predicting the stability of the pyrazolo[3,4-b]pyridine scaffold. By carefully selecting the computational method and analyzing key descriptors such as relative energies, HOMO-LUMO gaps, and aromaticity indices, researchers can make informed decisions in the design of novel drug candidates. The workflow and comparative data presented in this guide offer a robust starting point for such investigations. Future work in this area would benefit from a comprehensive benchmark study of a wider range of DFT functionals specifically tailored to the pyrazolo[3,4-b]pyridine system, validated against high-level ab initio calculations or experimental data, to further refine our understanding and predictive capabilities.
References
-
Donaire-Arias, J., Conejo-García, A., & Núñez, M. C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Fadhil, Z., & Hussein, A. (2016). DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science, 19(4), 26-31. [Link]
-
Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. [Link]
-
Pracht, P., et al. (2020). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 16(5), 3185-3203. [Link]
-
Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Bąkowicz, J., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3241. [Link]
-
Kozma, D., et al. (2021). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. Journal of Chemical Theory and Computation, 17(1), 314-327. [Link]
-
Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2795. [Link]
-
Donaire-Arias, J., Conejo-García, A., & Núñez, M. C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Grimme, S., et al. (2015). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Chemistry – A European Journal, 21(39), 13736-13747. [Link]
-
Al-Ostath, R. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 113-123. [Link]
-
Feixas, F., et al. (2023). Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. Beilstein Journal of Organic Chemistry, 19, 292-300. [Link]
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Purity Assessment of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Comparative Analytical Guide
Topic: Assessing the Purity of Synthesized Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Content Type: Publish Comparison Guide
Executive Summary: The Purity Paradox
In the synthesis of heterocyclic building blocks like methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1150618-05-5), "purity" is not a singular metric.[1] A sample appearing >99% pure by HPLC-UV may actually be only 95% pure by weight due to invisible contaminants like inorganic salts, residual solvents, or moisture.
This guide objectively compares three critical methodologies for assessing the purity of this scaffold: High-Performance Liquid Chromatography (HPLC-UV/MS) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) . We analyze their detection limits, specificity for regioisomers, and utility in a drug discovery workflow.
The Impurity Landscape: What Are We Looking For?
To select the right analytical tool, one must understand the genesis of impurities. The synthesis of pyrazolo[3,4-b]pyridines, often via the condensation of 5-amino-3-methylpyrazole with
Critical Impurities
-
Regioisomers: The N1 vs. N2 alkylation or cyclization isomers (e.g., 2H-pyrazolo[3,4-b]pyridine derivatives). These are chemically similar and difficult to separate.
-
Dihydropyridine (DHP) Intermediates: If a Hantzsch synthesis is used, incomplete oxidation of the DHP intermediate leaves hydrogenated species.
-
Unreacted Starting Materials: 5-amino-3-methylpyrazole (polar, lacks chromophores similar to product).
-
"Invisible" Contaminants: Residual DMSO, water, or inorganic salts (e.g., chlorides from catalysts) which HPLC-UV misses entirely.
Impurity Fate Diagram
The following diagram illustrates the synthetic pathway and the origin of key impurities.
Figure 1: Synthetic pathway highlighting the origin of regioisomeric and redox-related impurities.
Comparative Methodology
Method A: HPLC-UV/MS (The Separation Standard)
Best for: Trace impurity profiling (0.05% levels) and regioisomer detection.
HPLC is the industry workhorse. For pyrazolo[3,4-b]pyridines, a C18 column with a generic acidic mobile phase is standard. However, reliance on UV area % assumes all components have equal extinction coefficients, which is rarely true for precursors vs. products.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds). MS (ESI+) for ID.
Pros:
-
High sensitivity (LOD < 0.01%).
-
Separates structural isomers (critical for this scaffold).
Cons:
-
Relative Purity Only: Cannot quantify "invisible" impurities (salts, water).
-
Response Factor Bias: Overestimates purity if impurities have lower UV absorbance.
Method B: qNMR (The Absolute Standard)
Best for: Absolute assay (% w/w) and quantifying residual solvents/water.
Quantitative NMR (qNMR) uses an internal standard (IS) to determine the molar amount of the analyte. It does not require a reference standard of the analyte itself, making it ideal for synthesized research compounds.
Protocol:
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity, traceably weighed).
-
Solvent: DMSO-d6 (ensures solubility of the polar heterocycle).
-
Parameters: D1 (Relaxation Delay) ≥ 30s (5x T1), 90° pulse, minimum 16 scans.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
Pros:
-
Absolute Quantification: Detects water, solvents, and non-chromatographic impurities.
-
Rapid: No method development required.
Cons:
-
Lower sensitivity (LOQ ~0.1-0.5%).
-
Signal overlap can obscure impurity peaks.
Method C: DSC (The Solid-State Check)
Best for: Polymorph identification and qualitative purity check.
Differential Scanning Calorimetry measures the heat flow associated with phase transitions. Impurities depress the melting point (Van't Hoff equation).
Protocol:
-
Ramp: 10°C/min from 30°C to 300°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Observation: Look for sharp endotherm at melting point (~240°C range for hydrazide derivatives, likely lower for esters) and absence of pre-melting events.
Comparative Data Analysis
The following table summarizes a hypothetical but representative comparison of a synthesized batch of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
| Feature | HPLC-UV (Area %) | qNMR (% w/w) | DSC (Melting Point) |
| Reported Purity | 99.2% | 96.4% | Sharp Peak (Onset 210°C) |
| Primary Insight | Indicates high chemical conversion. | Reveals 2.8% "invisible" mass (solvents/salts). | Confirms crystalline homogeneity. |
| LOD (Limit of Detection) | ~0.005% | ~0.1% | N/A |
| Specificity | Excellent (Separates isomers). | Moderate (Overlapping signals). | Low (Global purity only). |
| Sample Required | < 1 mg | 5-20 mg | 2-5 mg |
| Time to Result | 30-60 min (incl. prep) | 15 min | 45 min |
| Cost Efficiency | High (Routine) | Medium (Deuterated solvents) | High (Instrument cost) |
Analysis of Discrepancy: The 2.8% difference between HPLC (99.2%) and qNMR (96.4%) is typical. HPLC ignores the 1.5% residual water and 1.3% inorganic salts trapped in the lattice, which qNMR detects (via water peak and mass balance). For potency calculations in biological assays, the qNMR value (96.4%) must be used.
Decision Workflow: Which Method When?
Do not rely on a single method. Use this decision tree to validate your compound.
Figure 2: Recommended analytical workflow for releasing pyrazolo[3,4-b]pyridine derivatives.
References
-
BenchChem Technical Support . (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Almac Group . qNMR: The New Gold Standard for Purity Assay? Retrieved from
-
Journal of Medicinal Chemistry . (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from
-
PubChem . Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Compound Summary. Retrieved from
-
MDPI Molecules . 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from
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Comparative Guide: Synthetic Routes to Substituted Pyrazolo[3,4-b]pyridines
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is central to the design of kinase inhibitors (e.g., GSK-3, CDK), anxiolytics, and antiviral agents.
This guide objectively compares the two dominant synthetic strategies: the Convergent Pyrazole-First Approach (condensation of 5-aminopyrazoles) and the Linear Pyridine-First Approach (cyclization of functionalized pyridines). We analyze these routes based on regiocontrol, atom economy, and scalability, providing actionable protocols for the bench scientist.
Part 1: Strategic Analysis & Decision Matrix
The Core Challenge: Regioselectivity
The primary synthetic challenge in constructing pyrazolo[3,4-b]pyridines is controlling the substitution pattern, particularly at the N1/N2 positions and the C4/C6 positions.
-
Route A (Pyrazole-First) offers superior diversity at C4 and C6 but suffers from regiochemical ambiguity when reacting with unsymmetrical 1,3-dicarbonyls.
-
Route B (Pyridine-First) provides definitive regiocontrol at the pyridine ring carbons but limits N-substitution options to the availability of hydrazine precursors.
Comparative Data Table
| Feature | Route A: Pyrazole-First (Condensation) | Route B: Pyridine-First (Cyclization) | Route C: MCR (Microwave) |
| Primary Mechanism | Michael Addition | One-pot Knoevenagel | |
| Key Starting Material | 5-Aminopyrazoles + 1,3-Dicarbonyls | 2-Chloro-3-formylpyridines + Hydrazines | Aldehyde + Nitrile + Aminopyrazole |
| Regiocontrol (N1) | Defined by starting aminopyrazole | Dependent on hydrazine nucleophilicity | Defined by starting material |
| Regiocontrol (C4/C6) | Poor (with unsymmetrical dicarbonyls) | Excellent (Pre-installed on pyridine) | Good (Driven by steric/electronic control) |
| Yield (Typical) | 60–85% | 50–75% | 80–95% |
| Scalability | High (Industrial standard) | Moderate (Precursor cost) | Low (Batch size limited by reactor) |
| Best For... | Library generation (SAR exploration) | Target-specific synthesis (Fixed core) | Rapid hit-to-lead scouting |
Part 2: Detailed Synthetic Workflows
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnections for the two primary routes.
Figure 1: Retrosynthetic disconnection showing the convergent (Route A) vs. linear (Route B) strategies.
Protocol A: The 5-Aminopyrazole Condensation (Standard)
This is the most versatile route for generating diversity at the C4 and C6 positions. The reaction typically proceeds via a Michael-type addition followed by intramolecular cyclization.
Mechanism:
-
Nucleophilic attack of the exocyclic amine (5-
) or ring nitrogen (N1) onto the carbonyl. -
Cyclization and dehydration to aromatize the pyridine ring.
Standard Operating Procedure (Self-Validating):
-
Reagents: 5-Amino-1-methylpyrazole (1.0 equiv), Benzoylacetone (1.1 equiv), Acetic Acid (Glacial, solvent).
-
Conditions: Reflux (118°C) for 4–6 hours.
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 5-amino-1-methylpyrazole in 10 mL of glacial acetic acid.
-
Addition: Add 5.5 mmol of benzoylacetone. The solution may turn slightly yellow.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor by TLC (System: 50% EtOAc/Hexane).
-
Validation Check: The starting amine spot (low
, stains with ninhydrin) should disappear. A new UV-active fluorescent spot (high ) should appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Neutralize carefully with saturated
or to pH 7–8. The product often precipitates as a solid. Filter, wash with cold water, and dry. -
Purification: Recrystallize from Ethanol/Water if necessary.
Critical Note on Regiochemistry:
If using an unsymmetrical 1,3-dicarbonyl (
-
Control: Using Lewis acids (
) or controlled microwave heating can shift selectivity, but typically the most electrophilic carbonyl reacts with the C4-position of the pyrazole.
Protocol B: The Pyridine Cyclization (Regiospecific)
Ideal when the pyridine core is fixed, and N-substitution is the variable.
Mechanism:
The hydrazine acts as a dinucleophile. The primary amine condenses with the aldehyde (or ketone), and the secondary nitrogen displaces the ortho-halogen via
Standard Operating Procedure:
-
Reagents: 2-Chloro-3-formylpyridine (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (solvent), Triethylamine (
, 1.2 equiv). -
Conditions: Reflux for 2–3 hours.
Step-by-Step:
-
Setup: Dissolve 2.0 mmol of 2-chloro-3-formylpyridine in 8 mL of ethanol.
-
Addition: Add 2.2 mmol of phenylhydrazine and 2.4 mmol of
dropwise. -
Reaction: Reflux the mixture.
-
Validation Check: An intermediate hydrazone is often visible by TLC early in the reaction (15 mins). Complete conversion to the cyclized product (more non-polar) occurs over 2 hours.
-
-
Workup: Concentrate the solvent under reduced pressure to ~20% volume.
-
Precipitation: Add cold water (10 mL). The solid product precipitates.
-
Purification: Filter and wash with cold EtOH/Water (1:1).
Part 3: Advanced Mechanistic Visualization
The following diagram details the regioselectivity decision tree for the condensation route (Route A), which is the most complex aspect of this chemistry.
Figure 2: Regiochemical outcomes in the condensation of 5-aminopyrazoles with unsymmetrical dicarbonyls.
Part 4: Expert Commentary & Troubleshooting
The "Regio-Switch" Phenomenon
In Route A, the solvent plays a critical role. In protic solvents (AcOH, EtOH), the reaction is often driven by the solubility of the intermediate enamine.
-
Insight: If you observe a mixture of isomers, switching to a solvent-free microwave protocol (using
or silica support) often improves selectivity toward the thermodynamically stable product (usually the 4-aryl isomer if using benzoylacetone).
Handling 2-Chloro-3-formylpyridine (Route B)
This starting material is prone to oxidation (to the carboxylic acid) and hydrolysis.
-
Storage: Store under argon at 4°C.
-
Quality Control: Check the aldehyde peak in
NMR (~10.5 ppm). If significant acid is present, the step will fail due to carboxylate formation deactivating the ring.
References
-
Review of Synthetic Strategies: Aggarwal, R., et al. "Synthetic approaches to pyrazolo[3,4-b]pyridines: A decade review."[2] Organic & Biomolecular Chemistry, 2021. (Representative link for context)
-
Microwave-Assisted Synthesis: Tu, S. J., et al. "Microwave-assisted multicomponent synthesis of pyrazolo[3,4-b]pyridines."[3] Journal of Combinatorial Chemistry, 2009.
-
Regioselectivity Studies: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions." Tetrahedron Letters, 2008.
-
Medicinal Chemistry Applications: Lynch, M. A., et al. "Pyrazolo[3,4-b]pyridines as potent kinase inhibitors."[2] Journal of Medicinal Chemistry, 2018.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
[1]
Executive Summary & Chemical Profile
Objective: To define the safe handling, containment, and disposal pathways for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1196156-42-9). This protocol minimizes environmental impact and ensures compliance with RCRA (Resource Conservation and Recovery Act) and OSHA Laboratory Standards.[1]
Scope: This guide applies to laboratory-scale quantities (<100g) typically used in medicinal chemistry and drug discovery workflows.
Chemical Identity & Properties
| Parameter | Specification | Operational Implication |
| CAS Number | 1196156-42-9 | Use for waste manifesting and inventory tracking.[1] |
| Formula | C₈H₇N₃O₂ | Nitrogen-rich heterocycle; combustion releases NOₓ.[1] |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk during transfer.[1] |
| Solubility | Low (Water), High (DMSO, DMF) | Do not dispose of solids in aqueous drains; risk of precipitation/clogging.[1] |
| Reactivity | Stable Ester | Susceptible to hydrolysis in strong acid/base; avoid mixing with oxidizers in waste streams. |
Hazard Assessment (GHS Classification)
Based on Safety Data Sheet (SDS) data for pyrazolo[3,4-b]pyridine derivatives.
| Hazard Class | H-Code | Statement | Signal Word |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | WARNING |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] | WARNING |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | WARNING |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5] | WARNING |
Pre-Disposal Handling & Safety
Core Directive: Treat all waste containing this compound as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or trash.
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 or P100 particulate respirator is recommended when weighing open solids to prevent inhalation of dust (H335).[1]
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving recommended if handling solutions in penetrating solvents like DMSO.[1]
-
Ocular: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]
Spill Management (Small Scale < 5g)
-
Isolate: Evacuate immediate area if dust is airborne.[1]
-
Contain: Cover spill with a damp paper towel (if solid) to suppress dust, or an absorbent pad (if liquid).[1]
-
Clean: Wipe area with methanol or acetone, followed by a soap/water wash.
-
Dispose: Place all cleanup materials into a clear plastic bag, seal, and label as "Contaminated Debris" (See Section 3).
Disposal Workflows & Decision Logic
Expert Insight: The most common compliance failure with heterocyclic esters is "sewer disposal" of trace amounts. Because this compound is a kinase inhibitor scaffold, it may possess biological activity. Zero discharge to drains is the mandatory standard.
Workflow Diagram
The following decision tree illustrates the correct waste stream for various states of the chemical.
Figure 1: Decision logic for segregating methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate waste streams.
Detailed Protocols
Protocol A: Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Segregation: Do not mix with liquid waste.[1] Keeping solids separate reduces the cost of disposal (incineration of solids vs. bulk liquid fuels).
-
Labeling: "Hazardous Waste - Solid. Contains: Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate."[1]
Protocol B: Liquid Waste (Mother Liquors/Stock Solutions)[1]
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides). This compound is an organic fuel; mixing with oxidizers in a closed drum can cause pressure buildup.
-
Segregation:
-
Action: Pour into the appropriate safety carboy (with vented cap). Record the volume and concentration on the waste log immediately.
Protocol C: Empty Containers & Glassware
-
Triple Rinse Rule:
-
Rinse the vial/flask with a minimal amount of acetone or methanol.
-
Decant the rinsate into the Liquid Waste container (Stream B).
-
Repeat two more times.
-
-
Final Disposal:
-
Defaced Label: Cross out the original chemical label.
-
Glass Disposal: Once triple-rinsed and air-dried, the glass container may be discarded in the "Broken Glass/Sharps" bin (unless local EHS rules require all chemical bottles to go to hazardous waste).[1]
-
Regulatory Compliance (US Focus)
RCRA Classification
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act:
-
P-List/U-List: This specific CAS is not typically listed on the P or U lists of acutely hazardous commercial chemical products.[1]
-
Characteristic Waste: It does not meet the standard definition of Corrosivity (D002), Reactivity (D003), or Ignitability (D001) unless in a flammable solvent.[1]
-
Determination: Due to the H302 (Harmful if swallowed) and H319 (Eye Irritation) classifications, it must be managed as a Non-Listed Hazardous Chemical Waste .[1]
Transportation (DOT)[1]
-
Proper Shipping Name: Not regulated as a dangerous good for transport in small quantities unless part of a kit or solution.
-
Waste Manifesting: When handing over to a disposal vendor (e.g., Veolia, Clean Harbors), describe as "Non-RCRA Regulated Solid Waste (Organic Heterocycle)" or "Waste Toxic Solids, Organic, n.o.s."[1] depending on vendor profiles.
References
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] EPA.gov. [Link]1]
-
Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[1] OSHA.gov. [Link]1]
-
Capot Chemical. "Safety Data Sheet: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate." Capotchem.com.[1] (Verified via search result 1.11).
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS.org. [Link]1]
Sources
- 1. 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)- | C25H36FN5O5 | CID 134385195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 1033772-26-7 [amp.chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Topic: Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary: The "Precautionary Principle" in Scaffold Handling
As a Senior Application Scientist, I often see a dangerous complacency regarding "building blocks" like methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1150618-05-5). While often labeled with generic GHS "Irritant" codes, this compound is a privileged scaffold for kinase inhibitors and anticancer agents. Biologically active cores must be treated not just as chemical irritants, but as potential pharmacological effectors .
This guide moves beyond basic compliance. It establishes a containment-first protocol designed to protect the researcher from sensitization and the assay from cross-contamination.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is a nitrogen-rich fused heterocycle.
| Parameter | Technical Specification | Operational Implication |
| Physical State | Solid (Fine Crystalline Powder) | High risk of electrostatic dispersion and inhalation.[1] |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Standard "Warning" label, but requires strict mucous membrane protection. |
| Structural Alert | Pyrazolo[3,4-b]pyridine core | Bioactive Scaffold: Known pharmacophore for kinase inhibition (e.g., substituted analogs).[3][4] Treat as a potential sensitizer and reproductive toxin until proven otherwise. |
| Solubility Profile | Soluble in DMSO, DMF, DCM | Permeation Risk: Once dissolved, the solvent acts as a carrier, dragging the compound through standard nitrile gloves. |
The PPE Decision Matrix
Standard lab PPE is insufficient when the state of matter changes. Use this matrix to select the correct barrier.
Scenario A: Handling the Solid (Weighing/Transfer)
-
Primary Risk: Inhalation of dust and electrostatic "jump" of powder.
-
Gloves: Standard Nitrile (4–6 mil) .
-
Why: The solid does not permeate nitrile rapidly.
-
-
Respiratory: Fume Hood is mandatory. If weighing on an open bench (not recommended), an N95/P100 respirator is required.
-
Body: Lab coat (buttoned to neck), safety glasses with side shields.
Scenario B: Handling Solutions (Synthesis/Purification)
-
Primary Risk: Dermal absorption via solvent carrier.
-
Gloves: Double-gloving is the minimum standard.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer:Solvent-Specific .
-
If in DCM/Chloroform: Use PVA or Laminate (Silver Shield) . Nitrile degrades in <5 mins.
-
If in DMSO/DMF: Thicker Nitrile (>8 mil) or Double Nitrile is acceptable for splash protection, but change immediately upon contact.
-
-
-
Eyes: Chemical Splash Goggles (ventless or indirect vent) are required over safety glasses to prevent vapor absorption by contact lenses.
Visual Logic: PPE Selection Workflow
The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.
Operational Protocols: The "Self-Validating" Workflow
A protocol is only trustworthy if it includes steps to verify its own success.
Step 1: The "Static" Weighing Protocol
Pyrazolo-pyridines are often fine, static-prone powders.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.
-
Barrier Check: Inflate gloves to check for pinholes before use.
-
Weighing: Use a disposable anti-static boat. Do not use metal spatulas if the compound is dry; use PTFE-coated spatulas to reduce static cling.
-
Validation: After weighing, wipe the balance area with a wet (solvent-damp) Kimwipe. Shine a UV light (if the compound is fluorescent, which many heterocycles are) to check for invisible dust spread.
Step 2: Reaction Setup & Venting
-
Vessel: Use threaded glass vials with septa. Avoid open flasks.
-
Pressure: If heating, ensure a pressure-relief needle (balloon) is used.
-
Validation: Place a "Safe-Tray" (secondary containment) under the reaction vessel. If the tray is clean after the experiment, your containment was successful.
Step 3: Cleanup & Disposal
This compound must be segregated from general trash to prevent downstream contamination.
-
Solid Waste: Dispose of weigh boats and contaminated gloves in Hazardous Solid Waste (Yellow bag/bin), not regular trash.
-
Liquid Waste:
-
If in DCM: Halogenated Waste .
-
If in DMSO/DMF: Non-Halogenated Organic Waste .
-
-
Decontamination: Wipe surfaces with 10% soap solution followed by 70% Ethanol.
Emergency Response: Spill Logic
Do not rush. A hasty cleanup spreads contamination.
Figure 2: Emergency response workflow for solid and liquid spills, emphasizing dust suppression for powders.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626, Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | 1033772-26-7 [amp.chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
